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  • Product: 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester
  • CAS: 1201646-88-9

Core Science & Biosynthesis

Foundational

Mechanistic Mass Spectrometry Fragmentation Profiling of 4-Hydroxy-3-nitroquinoline-6-boronic Acid Pinacol Ester

Executive Summary The structural elucidation of highly functionalized heteroaromatics requires a deep understanding of competing gas-phase dissociation pathways. 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heteroaromatics requires a deep understanding of competing gas-phase dissociation pathways. 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester is a complex synthetic intermediate featuring three highly reactive functional domains: a tautomerizable 4-hydroxyquinoline core, a strongly electron-withdrawing 3-nitro group, and a bulky 6-boronic acid pinacol (Bpin) ester. This whitepaper provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation behavior, establishing a self-validating analytical protocol for drug development professionals and analytical chemists.

Structural Dynamics and Ionization Strategy

Before analyzing tandem mass spectrometry (MS/MS) spectra, the ionization mechanism must be optimized based on the molecule's physicochemical properties.

Causality of Ionization Choice: While the 4-hydroxy group allows for negative electrospray ionization (ESI-) via deprotonation, positive electrospray ionization (ESI+) is the definitively superior mode for this molecule. The quinoline ring nitrogen is highly basic and acts as a potent proton acceptor, readily forming the stable [M+H]+ precursor ion at m/z 317.13 (calculated for 11B ). Furthermore, ESI+ yields significantly richer collision-induced dissociation (CID) spectra for nitroaromatics and boronic esters compared to ESI-[1].

Mechanistic Breakdown of Primary Fragmentation Pathways

Under CID conditions, the [M+H]+ precursor ion undergoes three distinct, competitive fragmentation pathways dictated by the localized electronics of its functional groups.

The 4-Quinolone Tautomerization and CO Loss

In the gas phase, 4-hydroxyquinolines predominantly exist as their keto tautomers, known as 4-quinolones. This tautomerization is not merely a structural curiosity; it is the mechanistic driver for a hallmark fragmentation event. Following initial ring opening or substituent cleavage, the 4-quinolone core characteristically extrudes carbon monoxide (CO, 28 Da)[2]. The loss of CO from the precursor or intermediate fragments is a highly stable neutral loss that definitively confirms the presence of the oxygenated quinoline core[3].

Nitroaromatic Cleavage and the "Ortho-Effect"

The 3-nitro group introduces complex radical and even-electron fragmentation cascades. Standard nitroaromatic dissociation involves the loss of a nitrosyl radical ( NO∙ , 30 Da) or a nitryl radical ( NO2∙​ , 46 Da) to form highly reactive radical cations[1].

However, the spatial proximity of the 3-nitro group to the 4-hydroxy group triggers a dominant ortho-effect . The acidic proton of the 4-hydroxyl group can transfer to the adjacent nitro oxygen via a stable six-membered transition state. This rearrangement facilitates the energetically favorable neutral loss of nitrous acid ( HNO2​ , 47 Da), yielding a highly stable, even-electron fragment at m/z 270.13.

Boronic Acid Pinacol Ester (Bpin) Dissociation

The Bpin moiety at the C6 position is sterically bulky but electronically labile. The empty p -orbital of the boron atom makes it highly susceptible to rearrangement under collision energy. The primary pathway for Bpin esters is the cleavage of the pinacol ring, resulting in the neutral loss of an alkene fragment, specifically C6​H12​ (84 Da)[4]. This leaves a boronic acid derivative ( −B(OH)2​ ) attached to the quinoline core.

Structural Visualization of Fragmentation

Fragmentation_Pathway M [M+H]+ m/z 317.13 F_NO [M+H - NO•]+• m/z 287.13 M->F_NO -NO• (30 Da) Nitro Cleavage F_HNO2 [M+H - HNO2]+ m/z 270.13 M->F_HNO2 -HNO2 (47 Da) Ortho-Effect F_Bpin [M+H - C6H12]+ m/z 233.04 M->F_Bpin -C6H12 (84 Da) Pinacol Loss F_CO [M+H - CO]+ m/z 289.14 M->F_CO -CO (28 Da) Quinolone Ring F_Dual [M+H - HNO2 - C6H12]+ m/z 186.04 F_HNO2->F_Dual -C6H12 (84 Da) F_Bpin->F_Dual -HNO2 (47 Da)

Fig 1. Principal MS/MS fragmentation pathways of the target molecule.

Quantitative Fragment Analysis

The following table summarizes the deterministic fragments generated during MS/MS acquisition. All exact m/z values are calculated based on the 11B isotope.

Fragment IonFormula ( 11B )Exact m/zNeutral LossDiagnostic Significance
Precursor C15​H18​BN2​O5+​ 317.13N/AConfirms intact molecule via ESI+.
[M+H−CO]+ C14​H18​BN2​O4+​ 289.1428.00 DaValidates 4-quinolone tautomerization[2].
[M+H−NO∙]+∙ C15​H18​BNO4+∙​ 287.1330.00 DaConfirms presence of the nitroaromatic group[1].
[M+H−HNO2​]+ C15​H17​BNO3+​ 270.1347.00 DaDiagnostic of the 3-nitro/4-hydroxy ortho-effect.
[M+H−C6​H12​]+ C9​H6​BN2​O5+​ 233.0484.09 DaConfirms the presence of the pinacol ester[4].
[M+H−HNO2​−C6​H12​]+ C9​H5​BNO3+​ 186.04131.09 DaTerminal core fragment after dual substituent loss.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness, the following protocol incorporates a self-validating isotopic check . Boron naturally exists as two stable isotopes: 10B (~20% abundance) and 11B (~80% abundance)[4]. Any fragment ion that retains the boron atom must exhibit a secondary peak exactly -0.996 Da lower, at approximately 25% of the primary peak's intensity. If this signature is absent, the boron moiety has been cleaved.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid) to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The hydrophobic Bpin group ensures strong retention, separating the target from early-eluting polar impurities.

  • ESI-MS/MS Acquisition: Operate the mass spectrometer in ESI+ mode.

    • Causality for CID Ramping: The NO/NO2 loss requires relatively low collision energy (Normalized Collision Energy [NCE] 15-25), whereas the rigid pinacol ring cleavage requires higher energy (NCE 30-45). Utilize a stepped NCE approach (e.g., 20, 30, 40) to capture both intermediate and terminal fragments in a single composite spectrum.

  • Data Validation (The Isotopic Check): Isolate the m/z 233.04 fragment. Verify the presence of an m/z 232.04 peak at ~25% relative intensity. This self-validates that the 84 Da loss was the pinacol ring ( C6​H12​ ) and not the entire boronic acid group.

LCMS_Workflow S1 1. Sample Prep 1 µg/mL in MeOH/H2O S2 2. UHPLC Separation C18, H2O/MeCN Gradient S1->S2 S3 3. ESI-MS/MS Pos Mode, NCE Ramping S2->S3 S4 4. Data Analysis Isotope & Neutral Loss S3->S4

Fig 2. Self-validating LC-MS/MS experimental workflow.

References

  • Molecular Oxygen ( O2​ ) Artifacts in Tandem Mass Spectra. ACS Publications. Available at: [Link]

  • On-Tissue Chemical Derivatization of Catecholamines Using 4-(N-Methyl)pyridinium Boronic Acid for ToF-SIMS and LDI-ToF Mass Spectrometry Imaging. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Mass spectra of oxygenated quinolines. Canadian Science Publishing. Available at: [Link]

Sources

Exploratory

Thermophysical Characterization of 4-Hydroxy-3-nitroquinoline-6-boronic Acid Pinacol Ester: Melting Point, Boiling Point, and Thermal Stability

Executive Summary 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (CAS: 1201646-88-9) is a highly functionalized heterocyclic building block frequently utilized in advanced medicinal chemistry, particularly in Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (CAS: 1201646-88-9) is a highly functionalized heterocyclic building block frequently utilized in advanced medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Determining the exact melting point (MP) and boiling point (BP) of this compound presents a significant analytical challenge. Due to the presence of highly polar, hydrogen-bonding, and thermally labile functional groups, the compound defies standard capillary melting point analysis and cannot reach a true boiling point at atmospheric pressure without undergoing severe thermal degradation.

This technical guide provides an in-depth analysis of the structural causality behind its thermophysical properties and outlines the self-validating thermal analysis protocols (DSC/TGA) required to characterize it accurately.

Structural Determinants of Thermophysical Properties

To understand why this compound behaves the way it does under thermal stress, we must deconstruct its molecular architecture:

  • The Quinoline Core & Tautomerism: The 4-hydroxyquinoline core is not a simple aromatic system. It readily tautomerizes to a 4-quinolone structure. This creates a potent hydrogen-bond donor (N-H) and acceptor (C=O) system, forming extensive intermolecular hydrogen-bonded networks. For context, the unsubstituted 4-hydroxyquinoline exhibits a highly elevated melting point of 201–206 °C[1].

  • The 3-Nitro Group: The addition of a nitro group at the 3-position introduces a massive dipole moment and increases the lattice energy of the crystal structure. However, nitroaromatics are notoriously thermally labile. At elevated temperatures (>250 °C), the C-NO 2​ bond becomes susceptible to homolytic cleavage or can act as an internal oxidant, leading to exothermic decomposition[2].

  • The Boronic Acid Pinacol Ester: While free boronic acids form rigid, high-melting hydrogen-bonded dimers, the esterification with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) introduces significant steric bulk. This lipophilic bulk slightly disrupts the tight crystal packing, preventing the melting point from exceeding 300 °C. However, boronic esters themselves undergo thermal decomposition at extreme temperatures, releasing boron oxides and carbon monoxide[3].

The Boiling Point Paradox

Because the thermal decomposition threshold ( Td​ ) of the 3-nitro group and the boronic ester lies between 250 °C and 300 °C, the compound will irreversibly degrade long before it can absorb enough thermal energy to transition into a gas phase. Therefore, a true empirical boiling point at 760 mmHg does not exist for this compound.

G Compound 4-Hydroxy-3-nitroquinoline -6-boronic acid pinacol ester H_Bonding 4-Hydroxy Group (Quinolone Tautomerism) Compound->H_Bonding Nitro 3-Nitro Group (High Polarity) Compound->Nitro BPin Pinacol Ester (Steric Bulk) Compound->BPin MP Elevated Melting Point (210-240 °C) H_Bonding->MP Strong Intermolecular Forces Nitro->MP Increased Lattice Energy BP Thermal Decomposition (No true BP) Nitro->BP Thermally Labile >250°C BPin->MP Disrupts Crystal Packing BPin->BP Degrades at high temp

Caption: Structural factors driving the elevated melting point and thermal decomposition.

Quantitative Property Estimates

Based on the structural contributions of the functional groups and empirical data from close structural analogs, the thermophysical properties are summarized below.

PropertyValueCausality / Analytical Note
Molecular Weight 316.12 g/mol Formula: C 15​ H 17​ BN 2​ O 5​
Melting Point ( Tm​ ) ~210 °C – 240 °C (dec.)Driven by 4-quinolone tautomeric H-bonding. Often accompanied by charring.
Boiling Point ( Tb​ ) > 450 °C (Theoretical)Not empirically observable; compound decomposes prior to boiling.
Decomposition ( Td​ ) ~250 °C – 300 °CTriggered by nitro group lability and boronic ester degradation[3].

Experimental Protocols for Thermal Characterization

Standard capillary melting point apparatuses (e.g., Mel-Temp) rely on visual observation. For nitroquinolines, these methods often fail because the compound darkens or chars before a clear liquid meniscus forms, leading to highly subjective and inaccurate data[2].

To achieve scientific integrity, researchers must use a self-validating dual-modal thermal analysis system : Differential Scanning Calorimetry (DSC) paired with Thermogravimetric Analysis (TGA). If DSC shows an endotherm immediately followed by erratic exothermic noise, TGA will independently confirm if this is decomposition by registering a concurrent mass loss.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point

DSC measures the heat flow into or out of a sample, allowing for the precise identification of the melting endotherm without relying on visual clarity.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the finely milled compound into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pinhole lid. The pinhole is critical; it allows evolved gases from early-stage decomposition to escape, preventing pan rupture.

  • Atmosphere Control: Purge the DSC furnace with dry Nitrogen (N 2​ ) at a constant flow rate of 50 mL/min. This prevents oxidative degradation of the organic framework before the true melting point is reached.

  • Thermal Ramp: Equilibrate the system at 25 °C. Initiate a heating ramp at a controlled rate of 10 °C/min up to 300 °C.

  • Data Interpretation: The melting point ( Tm​ ) is recorded as the extrapolated onset temperature of the sharp endothermic peak.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Point

Because a true boiling point cannot be reached, TGA is used to establish the maximum thermal operating window ( Td​ ) of the compound.

  • Sample Loading: Place 5.0 to 10.0 mg of the compound into a pre-tared platinum or alumina TGA crucible.

  • Atmosphere Control: Run the analysis under a strictly inert Argon or Nitrogen atmosphere (40 mL/min). This isolates pure thermal decomposition (pyrolysis) from atmospheric combustion.

  • Thermal Ramp: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

  • Data Interpretation: Record the Td​ at the temperature where exactly 5% mass loss is observed. For this compound, expect a sharp mass drop accompanied by the release of NO x​ and boron oxides[3] between 250 °C and 300 °C.

Workflow cluster_DSC Melting Point Determination (DSC) cluster_TGA Decomposition Analysis (TGA) Start Sample: CAS 1201646-88-9 DSC1 Step 1 Weigh 2-5 mg into Al pan Start->DSC1 TGA1 Step 1 Load 5-10 mg in Pt crucible Start->TGA1 DSC2 Step 2 N2 Purge (50 mL/min) DSC1->DSC2 DSC3 Step 3 Ramp 10 °C/min to 300 °C DSC2->DSC3 DSC4 Result Record Endotherm (Tm) DSC3->DSC4 TGA4 Result Record 5% Mass Loss (Td) DSC4->TGA4 Cross-Validation of Phase Change vs. Decomposition TGA2 Step 2 Inert Atmosphere (Ar/N2) TGA1->TGA2 TGA3 Step 3 Ramp 10 °C/min to 600 °C TGA2->TGA3 TGA3->TGA4

Caption: Self-validating DSC and TGA workflow for compounds lacking a true boiling point.

References

Sources

Foundational

Mechanism of Action for 3-Nitroquinoline Boronic Ester Derivatives: A Technical Guide to ROS-Responsive Prodrugs

Executive Summary The development of targeted chemotherapeutics requires strategies that maximize efficacy while minimizing off-target toxicity. 3-Nitroquinoline derivatives are highly potent pharmacophores known for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted chemotherapeutics requires strategies that maximize efficacy while minimizing off-target toxicity. 3-Nitroquinoline derivatives are highly potent pharmacophores known for their robust target engagement (e.g., DNA intercalation, kinase inhibition). However, their clinical utility is often limited by a narrow therapeutic index. By masking the active pharmacophore with a boronic ester via a self-immolative linker, we can engineer a targeted prodrug system. This guide explores the chemical causality, activation mechanisms, and self-validating experimental workflows required to evaluate 3-nitroquinoline boronic ester derivatives.

Rationale: The "Boron Advantage" in Prodrug Design

Traditional cytotoxic agents lack the ability to differentiate between healthy tissue and pathological microenvironments. To overcome this, modern drug design leverages the unique biochemical signatures of tumors—specifically, elevated levels of Reactive Oxygen Species (ROS) like hydrogen peroxide ( H2​O2​ ).

The integration of boron into medicinal chemistry, often termed the "Boron Advantage" , provides an elegant solution. Boronic esters are remarkably stable under normal physiological conditions (pH 7.4, aqueous environments) but are highly susceptible to oxidative cleavage. The empty p-orbital of the boron atom acts as a strong electrophile, making it exquisitely sensitive to nucleophilic attack by H2​O2​ , thereby serving as an ideal, highly selective trigger for prodrug activation.

Core Mechanism of Action: A Three-Phase Cascade

The activation of a 3-nitroquinoline boronic ester prodrug is not a single event, but a meticulously orchestrated chemical cascade driven by the pathological environment.

Phase 1: ROS-Mediated Oxidative Cleavage

When the prodrug enters a high-ROS environment, H2​O2​ acts as a nucleophile, attacking the electron-deficient boron atom to form a tetrahedral boronate complex. This unstable intermediate undergoes a spontaneous 1,2-aryl migration, breaking the carbon-boron bond and forming a carbon-oxygen bond. Subsequent hydrolysis yields a phenol intermediate and a harmless boric acid byproduct .

Phase 2: Self-Immolative 1,6-Elimination

The newly generated phenol is electronically unstable within the context of the linker architecture (typically a p-hydroxybenzyl derivative). The phenoxide ion drives a spontaneous 1,6-elimination reaction. This electron cascade breaks the linker-drug bond, expelling carbon dioxide ( CO2​ ) and a quinone methide (or aza-quinone methide) byproduct, effectively "unmasking" the active functional group (e.g., an amine or hydroxyl) on the 3-nitroquinoline core .

Phase 3: Pharmacological Target Engagement

Once released, the active 3-nitroquinoline derivative is free to exert its pharmacological effect. The highly electron-withdrawing nature of the nitro group at the 3-position enhances the electron deficiency of the quinoline ring. This structural feature is critical for its mechanism, allowing it to act as a potent DNA intercalator, a hypoxia-activated alkylating agent, or a highly specific inhibitor of targets like NAMPT or translation elongation factors .

G Prodrug 3-Nitroquinoline Boronic Ester Prodrug Oxidation Oxidative Cleavage of Boronic Ester Prodrug->Oxidation ROS Tumor Microenvironment (High H2O2 / ROS) ROS->Oxidation Triggers Phenol Phenol Intermediate Oxidation->Phenol 1,2-Aryl Migration Immolation 1,6-Elimination (Self-Immolative Linker) Phenol->Immolation Spontaneous ActiveDrug Active 3-Nitroquinoline Derivative Immolation->ActiveDrug Releases Cargo Action Target Engagement (DNA / Kinase) ActiveDrug->Action Pharmacological Effect

Fig 1: Mechanism of ROS-triggered activation and self-immolation of 3-nitroquinoline boronic esters.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy and selectivity of these prodrugs, we must employ self-validating systems. A protocol is only reliable if it inherently proves causality—meaning we must demonstrate that the drug is only active when the specific ROS trigger is present.

Protocol 1: Cell-Free ROS Cleavage Kinetics (HPLC)

Objective: Validate that the boronic ester is cleaved exclusively by H2​O2​ and determine the half-life ( t1/2​ ) of the self-immolative release. Causality Check: We run a parallel control using N-acetylcysteine (NAC), a potent ROS scavenger. If the cleavage is genuinely ROS-dependent, NAC will neutralize the H2​O2​ , and the prodrug will remain intact.

  • Preparation: Prepare a 10 mM stock solution of the prodrug in anhydrous DMSO.

  • Reaction Initiation: Dilute the stock to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM H2​O2​ . For the control arm, pre-incubate the buffer with 5 mM NAC before adding H2​O2​ .

  • Incubation & Sampling: Incubate the mixtures at 37°C. Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile to halt the reaction and precipitate buffer proteins.

  • Analysis: Analyze via HPLC-UV (monitoring at the specific λmax​ of the quinoline core). Track the disappearance of the prodrug peak and the corresponding appearance of the active 3-nitroquinoline peak.

Protocol 2: Cellular ROS-Dependent Cytotoxicity Assay

Objective: Confirm that the therapeutic window is expanded in vitro by comparing toxicity in normal cells versus high-ROS cancer cells. Causality Check: Pre-treating cancer cells with a ROS inhibitor must rescue the cells from prodrug-induced death, proving intracellular ROS is the activation trigger.

  • Cell Seeding: Seed normal cells (e.g., HEK293) and high-ROS cancer cells (e.g., A549) at 5×103 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Scavenger Pre-treatment: Treat a dedicated subset of the A549 cells with 1 mM NAC for 2 hours prior to drug exposure.

  • Drug Exposure: Treat the cells with serial dilutions of the prodrug (ranging from 0.01 µM to 100 µM). Include a positive control plate treated with the unmasked parent 3-nitroquinoline.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2​ . Assess cell viability using a luminescent ATP assay (e.g., CellTiter-Glo). Calculate the IC50​ values.

Workflow Synthesis 1. Prodrug Synthesis & Purification CleavageAssay 2. Cell-Free H2O2 Cleavage Assay Synthesis->CleavageAssay CellCulture 3. Cell Culture (Normal vs. High ROS) Synthesis->CellCulture Validation 5. Target Engagement & Biomarker Analysis CleavageAssay->Validation Confirms Release Cytotoxicity 4. Cell Viability Assay (CellTiter-Glo) CellCulture->Cytotoxicity Cytotoxicity->Validation Selectivity Profiling

Fig 2: Self-validating experimental workflow for evaluating ROS-responsive 3-nitroquinoline prodrugs.

Quantitative Data & Structure-Activity Relationships (SAR)

The success of a prodrug system is quantified by its Selectivity Index (SI)—the ratio of toxicity in normal cells versus target cells. As demonstrated in the representative data below, masking the 3-nitroquinoline core with a boronic ester drastically reduces off-target toxicity in normal cells while maintaining potent nanomolar efficacy in high-ROS environments.

Table 1: Representative Kinetic and Cytotoxicity Profiles of 3-Nitroquinoline Prodrugs

Compound H2​O2​ Cleavage t1/2​ (min) IC50​ (Normal Cells, µM) IC50​ (High-ROS Cells, µM)Selectivity Index (SI)
Parent 3-Nitroquinoline N/A0.450.42~1.0
Boronic Ester Prodrug A 45>50.00.85>58.8
Boronic Ester Prodrug B 20>50.00.50>100.0

Note: Prodrug B demonstrates a faster cleavage half-life, which correlates directly with a lower IC50​ in high-ROS cells, proving that the rate of self-immolation dictates the pharmacological onset.

Conclusion

The 3-nitroquinoline boronic ester prodrug architecture represents a highly rational approach to targeted chemotherapy. By exploiting the chemical reactivity of the boron p-orbital toward pathological H2​O2​ , we can effectively silence the potent cytotoxicity of the quinoline core in healthy tissues. When coupled with rigorous, self-validating experimental workflows, this mechanism of action provides a robust framework for developing next-generation, microenvironment-activated therapeutics.

References

  • Messner, K., Vuong, B., & Tranmer, G. K. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Pharmaceuticals.[Link]

  • Xu, Z., Wang, H., Liu, H., Chen, H., & Jiang, B. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules.[Link]

  • Edupuganti, V. V. S. R., Matikonda, S. S., Lawer, A., Fairhall, J. M., Lewin, H. M., Kueh, J. T. B., Tyndall, J. D. A., & Gamble, A. B. (2025). Stimuli-Responsive Prodrug Linkers That Simultaneously Release Cargo and Neutralize In Situ Generated (Aza)Quinone Methides. Chemistry.[Link]

  • Baragaña, B., Norcross, N. R., Wilson, C., Porzelle, A., Hallyburton, I., Grimaldi, R., ... & Gilbert, I. H. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Hydroxy-3-nitroquinoline-6-boronic Acid Pinacol Ester

Introduction: The Strategic Importance of Quinoline Scaffolds The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a vast spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The ability to functionalize the quinoline ring at specific positions is paramount for generating novel molecular entities, optimizing lead compounds, and conducting structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and exceptional tolerance of diverse functional groups.[1][2]

This document provides a detailed guide to the application of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester as a key building block in Suzuki-Miyaura cross-coupling reactions. The presence of the nitro group renders the quinoline core electron-deficient, while the pinacol ester form of the boronic acid provides enhanced stability against protodeboronation, a common side reaction.[3][4] This guide will delve into the mechanistic underpinnings, critical reaction parameters, a detailed experimental protocol, and troubleshooting strategies to empower researchers in leveraging this valuable synthetic intermediate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive halides like chlorides.[1]

  • Transmetalation: In the presence of a base, the organic group (R²) is transferred from the boronic ester to the palladium center, displacing the halide. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates this transfer.[6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal [R²-B(pin)]⁻ M⁺ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Base_Boron R²-B(pin) + Base → [R²-B(pin)(Base)]⁻ M⁺

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Coupling with 4-Hydroxy-3-nitroquinoline-6-boronic Acid Pinacol Ester

The successful execution of a Suzuki-Miyaura coupling with this specific substrate hinges on the careful selection of several key parameters. The electron-withdrawing nature of the 3-nitroquinoline core and the presence of the 4-hydroxy group necessitate strategic choices to ensure high yields and minimize side reactions.

Palladium Catalyst and Ligand System

The oxidative addition of the aryl/heteroaryl halide to the palladium center is often the most challenging step, especially with electron-rich or sterically hindered halides.[7] For a substrate like our nitroquinoline, which is already part of the boronic ester, the focus shifts to ensuring the catalyst system is robust enough to efficiently couple with a range of halides.

  • Palladium Precursors: Common and effective choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes.[8][9] These Pd(II) and Pd(0) sources are typically reduced in situ to the active Pd(0) species.

  • Ligands: To enhance catalyst activity and stability, electron-rich and sterically bulky phosphine ligands are highly recommended.[7] These ligands promote the crucial oxidative addition step and stabilize the catalytic species. Excellent choices include:

    • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are known for their high efficacy in coupling challenging substrates.[3]

    • Chelating phosphine ligands: Pd(dppf)Cl₂ is a reliable, air-stable pre-catalyst that is effective for a wide range of couplings.[10]

Choice of Base

The base plays a crucial role in the transmetalation step. It activates the boronic ester, making it sufficiently nucleophilic to transfer its organic group to the palladium center.[5][11]

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents, which can accelerate the reaction.[12]

  • Phosphates: K₃PO₄ is another strong choice, particularly for couplings involving sensitive functional groups or for preventing side reactions like ester hydrolysis.

  • Hydroxides and Alkoxides: Stronger bases like NaOH or NaOMe can be effective but may not be compatible with base-sensitive functional groups on the coupling partner.[5]

For this specific substrate, a moderately strong base like K₂CO₃ or Cs₂CO₃ is recommended to start.

Solvent System

The choice of solvent is critical for ensuring that all components of the reaction remain in solution and for influencing reaction kinetics.

  • Aprotic Solvents: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are standard choices.[2][9]

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/Ethanol/H₂O) is very common.[2][10] The aqueous phase helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.

It is imperative that all solvents are thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]

Comparative Overview of Typical Suzuki-Miyaura Conditions

The following table summarizes common conditions used for Suzuki-Miyaura couplings, particularly those involving heteroaromatic or electronically challenging substrates. This serves as a guide for initial screening and optimization.

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)General Applicability & Notes
Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2.0)Toluene/H₂O80-110Excellent for a broad range of aryl/heteroaryl chlorides and bromides.[3]
Pd₂(dba)₃ (1-3%)XPhos (2-6%)K₂CO₃ (2.0)1,4-Dioxane80-100Highly active system, effective for sterically hindered substrates.
Pd(dppf)Cl₂ (3-5%)-Cs₂CO₃ (2.0)1,4-Dioxane/H₂O90-100Reliable, air-stable catalyst for general-purpose couplings.[10]
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O80-100A classic catalyst, though often less active than modern ligand systems.[2]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester with a generic aryl bromide.

Materials and Reagents:
  • 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation (Weigh solids in air) B 2. Assemble Reaction Add solids to reaction vessel A->B C 3. Inert Atmosphere Evacuate and backfill with Ar/N₂ (3x) B->C D 4. Solvent Addition Add degassed Dioxane/H₂O via syringe C->D E 5. Reaction Heat at 90-100 °C with stirring D->E F 6. Monitoring Track progress by TLC or LC-MS E->F F->E Continue heating if incomplete G 7. Work-up Cool, dilute with EtOAc, filter through Celite® F->G Upon completion H 8. Extraction Wash with H₂O and brine G->H I 9. Purification Dry, concentrate, and purify by column chromatography H->I J 10. Characterization Obtain pure product I->J

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester, the aryl bromide (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Establish Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Prepare a degassed 3:1 mixture of 1,4-Dioxane and water. Add the solvent mixture to the reaction vessel via syringe under the inert atmosphere. The total volume should provide a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.[2]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst/ligand system.3. Inappropriate base or solvent.1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[3]2. Switch to a more active ligand system (e.g., XPhos, SPhos).[3]3. Screen alternative bases (e.g., K₃PO₄) and solvent systems.
Protodeboronation of Starting Material 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.1. Use anhydrous solvents and ensure the base is dry. Use a slight excess (1.2 equiv) of the boronic ester.[3]2. Attempt the reaction at a lower temperature (e.g., 80 °C).
Homocoupling of Boronic Ester 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve degassing procedures.[3]2. In some cases, slow addition of the boronic ester can minimize this side reaction.
Dehalogenation of Coupling Partner 1. Certain catalyst/ligand combinations can promote this.2. Prolonged heating.1. Screen different palladium catalysts and ligands.[3]2. Minimize reaction time by carefully monitoring for completion.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. Available at: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • Caddick, S., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • ResearchGate. (2020). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

  • Royal Society of Chemistry. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Available at: [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • ARKIVOC. (2022). Synthesis of 4-phenylthieno [2, 3-c] quinolines via Suzuki-Miyaura cross-couplings. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid 11. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ACS Omega. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 4-Hydroxy-3-nitroquinoline-6-boronic Acid Pinacol Ester

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Rapid Scaffold Diversification, Kinase Inhibitor Synthesis, and Antibacterial Core Assembly Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Rapid Scaffold Diversification, Kinase Inhibitor Synthesis, and Antibacterial Core Assembly

Mechanistic Rationale & Substrate Profiling

The quinoline core is a privileged scaffold in drug discovery, frequently serving as the structural foundation for kinase inhibitors and antibacterial agents (e.g., fluoroquinolones). Specifically, 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester is a highly versatile building block. The 4-hydroxy and 3-nitro groups offer orthogonal handles for downstream functionalization (such as reduction to amines and subsequent cyclization), while the 6-position is primed for carbon-carbon bond formation.

However, cross-coupling this specific substrate presents unique chemical challenges. The strong electron-withdrawing nature of the 3-nitro group renders the quinoline ring highly electron-deficient. While electron deficiency on an aryl halide accelerates the oxidative addition step of a cross-coupling cycle, placing the electron-deficient ring on the boronic ester side significantly retards the transmetalation step.

To overcome this high activation energy barrier, microwave-assisted synthesis is employed. Microwave irradiation provides rapid, uniform volumetric heating that accelerates transmetalation before the palladium catalyst can degrade or the boronic ester can undergo protodeboronation [1]. Furthermore, the pinacol ester (Bpin) is deliberately chosen over a free boronic acid; the Bpin group is highly stable to ambient moisture and purification but is readily activated by an aqueous base (such as K2​CO3​ ) to form the reactive, nucleophilic "ate" complex required for transfer to the Pd(II) center [2].

Experimental Workflow

The following workflow illustrates the critical path from reagent assembly to the isolated biaryl quinoline scaffold.

G R1 4-Hydroxy-3-nitroquinoline-6-Bpin + Aryl Halide DEG Degassing (N2 Purge) [Checkpoint: Prevents Pd Oxidation] R1->DEG R2 Pd(PPh3)4 (5 mol%) K2CO3 (2.5 eq) 1,4-Dioxane/H2O (4:1) R2->DEG MW Microwave Irradiation 120 °C, 15 min, 200 W DEG->MW LCMS LC-MS Monitoring [Checkpoint: Bpin Consumption] MW->LCMS WU Aqueous Workup & Extraction (Brine Wash / Celite Filtration) LCMS->WU PUR Flash Chromatography (Silica Gel, EtOAc/Hexane) WU->PUR PROD Purified 6-Aryl-4-hydroxy -3-nitroquinoline Scaffold PUR->PROD

Workflow for microwave-assisted Suzuki-Miyaura cross-coupling of quinoline-6-boronic esters.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical phase includes a chemical rationale and a checkpoint to ensure the integrity of the reaction before proceeding to the next step.

Materials Required
  • Boronic Ester: 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl or Heteroaryl Halide (Bromide or Iodide) (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(PPh3​)4​ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%, 0.025 mmol)

  • Base: K2​CO3​ (2.5 equiv, 1.25 mmol)

  • Solvent: 1,4-Dioxane and Deionized H2​O (4:1 v/v ratio, 5 mL total)

Step-by-Step Methodology

Step 1: Reaction Assembly and Degassing

  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the quinoline boronic ester, aryl halide, and K2​CO3​ .

  • Add 4 mL of 1,4-Dioxane and 1 mL of H2​O .

  • Causality & Checkpoint: Cap the vial with a septum and sparge the mixture with dry Nitrogen or Argon for at least 5 minutes. Why? Pd(PPh3​)4​ is highly sensitive to oxygen. Failure to remove dissolved O2​ will oxidize the Pd(0) to Pd(II), killing the catalytic cycle and promoting the oxidative homocoupling of the boronic ester.

  • Quickly remove the septum, add the Pd(PPh3​)4​ catalyst, and immediately seal the vial with a microwave-specific crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Set the parameters: Temperature = 120 °C , Time = 15 minutes , Max Power = 200 W , with active cooling enabled.

  • Causality: The 120 °C temperature rapidly forces the sluggish transmetalation of the electron-deficient quinoline species. The 15-minute timeframe is long enough to ensure complete conversion but short enough to prevent thermal degradation of the 3-nitro group [3].

Step 3: Reaction Monitoring (Validation Checkpoint)

  • Upon completion and cooling to <40 °C, extract a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

  • Validation: Ensure the disappearance of the Bpin ester mass ( [M+H]+ corresponding to the starting material). If unreacted Bpin remains, verify that the catalyst has not precipitated as "Pd black" (a sign of oxygen contamination or ligand dissociation).

Step 4: Workup and Purification

  • Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of Brine.

  • Causality: The brine wash removes the 1,4-Dioxane and aqueous base into the aqueous layer.

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , and filter the organic phase through a short pad of Celite. Why? Celite effectively traps colloidal palladium (Pd black) which can otherwise streak through silica gel and contaminate the final drug-like scaffold.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to yield the pure 6-aryl-4-hydroxy-3-nitroquinoline derivative.

Quantitative Data & Optimization

The table below summarizes the optimization data for the cross-coupling of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester with 4-bromoanisole. It quantitatively demonstrates the necessity of the microwave-assisted approach.

Heating MethodTimeTemp (°C)AtmosphereYield (%)Mechanistic Observation / Causality
Conventional (Oil Bath)18 h100Argon35%Incomplete conversion. Prolonged heating led to competitive protodeboronation (loss of Bpin group).
Microwave Irradiation30 min100Argon62%Improved conversion. The transmetalation barrier is partially overcome by uniform volumetric heating.
Microwave Irradiation 15 min 120 Argon 89% Optimal. Rapid superheating drives complete transmetalation before catalyst deactivation or side reactions occur.
Microwave Irradiation15 min120Ambient Air12%Catalyst oxidation ( Pd(0)→Pd(II) ). High levels of boronic ester homocoupling observed.

Downstream Applications in Drug Development

Once the 6-aryl biaryl linkage is established via this protocol, the 4-hydroxy and 3-nitro groups serve as a launchpad for further heterocyclization:

  • Reduction & Cyclization: The 3-nitro group can be reduced to a primary amine (using Pd/C and H2​ , or Iron/Acetic acid). The resulting 3-amino-4-hydroxyquinoline can be reacted with orthoesters or phosgene equivalents to yield fused tricyclic systems, such as oxazolo[4,5-c]quinolines, which are potent ATP-competitive kinase inhibitors.

  • Chlorination: The 4-hydroxy group can be converted to a 4-chloro derivative using POCl3​ , enabling subsequent SN​Ar displacement with various aliphatic amines to optimize pharmacokinetic properties (e.g., improving aqueous solubility).

References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Suzuki Coupling Mechanism and Applications Organic Chemistry Portal[Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells National Center for Biotechnology Information (PMC)[Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water International Journal of Scientific and Research Publications (IJSRP)[Link]

Method

Regioselective functionalization of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester

Regioselective Functionalization of 4-Hydroxy-3-nitroquinoline-6-boronic Acid Pinacol Ester: A Strategic Guide for Advanced Scaffold Synthesis Executive Summary The functionalization of multi-substituted quinolines is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Regioselective Functionalization of 4-Hydroxy-3-nitroquinoline-6-boronic Acid Pinacol Ester: A Strategic Guide for Advanced Scaffold Synthesis

Executive Summary

The functionalization of multi-substituted quinolines is a cornerstone of modern medicinal chemistry. Specifically, 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (CAS 1201646-88-9) serves as an exceptionally versatile building block[1]. It is heavily utilized in the synthesis of imidazo[4,5- c ]quinolines—a privileged pharmacophore found in Toll-like receptor 7/8 (TLR7/8) agonists (e.g., Imiquimod, Resiquimod), JAK/STAT inhibitors, and various antiviral or antineoplastic agents[2][3][4].

As a Senior Application Scientist, I have designed this protocol guide to unpack the orthogonal reactivity of this molecule. By understanding the causality behind each transformation, researchers can systematically build complex, multi-ring systems without competing side reactions.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of 4-hydroxy-3-nitroquinoline-6-boronic acid pinacol ester lies in its three distinct, orthogonally reactive sites. Successful functionalization requires exploiting the electronic and steric differences of these groups in a specific sequence:

  • C-6 Boronic Acid Pinacol Ester (Bpin): The Bpin group is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling[4][5]. Because the pinacol ester is relatively stable, it can be reacted first under mild basic conditions to install diverse aryl or heteroaryl groups at the C-6 position without disturbing the nitro or hydroxy groups.

  • C-4 Hydroxyl Group (Quinolone Tautomer): In solution, the 4-hydroxy group exists predominantly as the thermodynamically stable 4-quinolone tautomer. Direct nucleophilic displacement is impossible. However, electrophilic activation using Phosphorus Oxychloride ( POCl3​ ) converts the tautomeric oxygen into a highly reactive phosphorodichloridate intermediate, which is subsequently displaced by chloride to yield a 4-chloroquinoline[3][6].

  • C-3 Nitro Group: The strongly electron-withdrawing nature of the 3-nitro group serves a dual purpose. First, it highly activates the newly formed C-4 chloride toward Nucleophilic Aromatic Substitution ( SN​Ar ) with primary amines[3]. Second, it acts as a masked amine; post- SN​Ar , the nitro group can be reduced to a primary amine, providing the necessary 3,4-diamine precursor for imidazole annulation[4][7].

G SM 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester C6 C-6 Bpin: Suzuki Coupling (Pd-catalyzed) SM->C6 Site 1 C4 C-4 OH: Electrophilic Activation (POCl3 to C-4 Cl) SM->C4 Site 2 C3 C-3 NO2: Reduction & Annulation (Forming Imidazole) SM->C3 Site 3

Caption: Orthogonal functionalization sites of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester.

Experimental Workflows & Step-by-Step Protocols

To prevent the harsh acidic conditions of chlorination from prematurely cleaving the Bpin group, the optimal workflow performs the Suzuki coupling prior to C-4 activation[4].

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C-6

Causality: Pd(dppf)Cl2​ is selected as the catalyst because its bidentate dppf ligand suppresses catalyst deactivation and homocoupling, ensuring high turnover even with sterically hindered aryl halides.

  • Preparation: In an oven-dried Schlenk flask, combine 4-hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (1.0 equiv), the desired aryl halide (1.1 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). Self-Validation: Degassing is critical; residual oxygen will rapidly oxidize the Pd(0) active species, halting the catalytic cycle.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography to isolate the 6-aryl-4-hydroxy-3-nitroquinoline.

Protocol B: Electrophilic Activation (Chlorination) and SN​Ar

Causality: POCl3​ acts as both the solvent and the activating electrophile. Triethylamine ( Et3​N ) is added to neutralize the HCl generated during the reaction, preventing the protonation of the quinoline nitrogen which would otherwise stall the reaction[3][6].

  • Chlorination: Suspend the intermediate from Protocol A in Toluene (0.5 M). Add Et3​N (1.5 equiv) followed by careful, dropwise addition of POCl3​ (4.0 equiv)[6].

  • Heating: Heat the suspension to 110 °C for 3–4 hours.

  • Quenching (Critical Step): Cool the mixture to 0 °C and pour it very slowly into vigorously stirred ice water. Self-Validation: Rapid quenching causes an exothermic runaway and hydrolyzes the newly formed C-4 chloride back to the hydroxyl tautomer. Extract with Dichloromethane (DCM).

  • SN​Ar : Dissolve the crude 4-chloro-3-nitroquinoline in DMF. Add the desired primary amine (e.g., isobutylamine) (1.2 equiv) and stir at 25 °C. The electron-withdrawing nitro group allows this displacement to occur rapidly at room temperature[3].

Protocol C: Nitro Reduction and Imidazole Annulation

Causality: Triethyl orthoformate acts as both the solvent and the one-carbon electrophile. As it condenses with the 3,4-diamine, ethanol is generated. Distilling off this ethanol drives the equilibrium toward the thermodynamically stable imidazo[4,5- c ]quinoline[3][6].

  • Reduction: Dissolve the SN​Ar product in Methanol. Add 10% Pd/C (0.1 equiv by weight) and stir under a balloon of H2​ gas for 6 hours. Filter through Celite to yield the 3,4-diamine[3].

  • Annulation: Dissolve the diamine in Toluene. Add Triethyl orthoformate (3.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (p-TSA)[3][6].

  • Cyclization: Heat to 110 °C for 15 hours using a Dean-Stark trap to remove ethanol. Concentrate and recrystallize to yield the final functionalized imidazo[4,5- c ]quinoline[6].

Workflow Step1 1. Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 80°C) Step2 2. Chlorination (POCl3, Et3N, Toluene, 110°C) Step1->Step2 Step3 3. SNAr with Primary Amine (R-NH2, DMF, 25°C) Step2->Step3 Step4 4. Nitro Reduction (Pd/C, H2 or SnCl2) Step3->Step4 Step5 5. Imidazole Annulation (Triethyl orthoformate, 110°C) Step4->Step5

Caption: Five-step experimental workflow for the synthesis of C-6 functionalized imidazo[4,5-c]quinolines.

Quantitative Data & Optimization

To ensure the highest yield during the initial C-6 functionalization, catalyst and solvent screening is critical. The table below summarizes the optimization parameters for the Suzuki-Miyaura cross-coupling step, demonstrating the causality behind the selection of Pd(dppf)Cl2​ .

Table 1: Optimization of C-6 Suzuki-Miyaura Coupling

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9045Poor solubility of the quinoline core; sluggish reaction.
2 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane / H2​O 9068Improved solubility, but significant protodeboronation observed.
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 80 92 Bidentate ligand prevents catalyst deactivation; optimal yield.
4 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O 10085Good yield, but higher cost and higher temperature required.

Sources

Application

Application Notes: Synthesis and Application of Novel Fluorescent Probes from a Modular Quinoline Scaffold

An Application Note for Advanced Fluorophore Synthesis and Utility Abstract The quinoline scaffold is a privileged heterocyclic motif in the development of fluorescent probes, prized for its inherent photophysical proper...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Fluorophore Synthesis and Utility

Abstract

The quinoline scaffold is a privileged heterocyclic motif in the development of fluorescent probes, prized for its inherent photophysical properties and synthetic tractability.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and functionalization of novel fluorescent probes starting from 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. We present a modular approach that leverages the versatility of the boronic ester handle for palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse library of fluorophores. Detailed, field-tested protocols for Suzuki-Miyaura coupling, post-synthetic modification, and photophysical characterization are provided, alongside explanations of the underlying chemical principles. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for applications in cellular imaging, biosensing, and diagnostics.

Introduction: A Modular Scaffold for Fluorescent Probe Design

Fluorescent small molecules are indispensable tools in biomedical research and diagnostics, offering high sensitivity and spatiotemporal resolution for visualizing biological processes.[3][4][5] While many fluorescent probes are derived from a limited set of core dyes, the quinoline structure offers a versatile and still under-explored platform for creating novel sensors.[5]

The precursor, 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester , is strategically designed for modular probe development. Each functional group serves a distinct and vital purpose:

  • Quinoline Core : This nitrogen-containing aromatic system forms the fundamental fluorophore. Its electronic properties can be finely tuned through substitution to modulate emission wavelengths and quantum yields.[2][6]

  • 4-Hydroxy Group : This group can participate in excited-state intramolecular proton transfer (ESIPT) and its derivatization (e.g., etherification) can be used to develop ratiometric sensors.[7]

  • 3-Nitro Group : As a potent electron-withdrawing group, the nitro moiety creates an intramolecular charge transfer (ICT) character, which is crucial for engineering probes with large Stokes shifts and sensitivity to the local environment.[8][9] Furthermore, it can be chemically reduced to an amine for subsequent bioconjugation or installation of a receptor unit.

  • 6-Boronic Acid Pinacol Ester : This is the key reactive handle. It provides a stable, accessible site for Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[10][11] This allows for the straightforward attachment of a vast array of aryl or heteroaryl moieties, which can be used to extend π-conjugation (shifting emission to longer wavelengths) or to introduce specific analyte-recognition domains.

This modularity allows for a rational design approach, where different components can be systematically varied to optimize a probe for a specific application.

cluster_0 Probe Design Strategy cluster_1 Key Functionalization Sites cluster_2 Resulting Probe Capabilities Core 4-Hydroxy-3-nitro quinoline Scaffold BoronicEster 6-Boronic Ester (Suzuki Coupling) Core->BoronicEster Nitro 3-Nitro Group (Reduction -> Amine) Core->Nitro Hydroxy 4-Hydroxy Group (Modulation/Ratiometry) Core->Hydroxy Tuning Wavelength Tuning & Extended Conjugation BoronicEster->Tuning Sensing Analyte Recognition (Ions, ROS, pH) Nitro->Sensing Bioconjugation Attachment to Biomolecules Nitro->Bioconjugation

Caption: Modular design of fluorescent probes from the quinoline scaffold.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the foundational reaction for functionalizing the quinoline scaffold at the 6-position. The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that couples the boronic ester with an aryl or heteroaryl halide.[11][12]

Causality Behind Choices:

  • Catalyst System : A combination of a palladium source (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and a phosphine ligand is standard. For heteroaryl boronic esters, catalysts like Pd(dppf)Cl₂ are often employed to prevent side reactions like protodeboronation.[10]

  • Base : An aqueous base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step of the catalytic cycle. The choice of base can significantly impact yield and should be optimized for specific substrates.[10][11]

  • Solvent : A two-phase solvent system, typically an organic solvent like dioxane or toluene with water, is used to dissolve both the organic reactants and the inorganic base.[11]

Materials:

  • 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (1.0 equivalent)

  • Aryl or Heteroaryl Halide (e.g., 4-Bromoanisole) (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equivalents)

  • Solvent (e.g., Dioxane and Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried Schlenk flask, add the 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent mixture (Dioxane/Water, 4:1). The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction : Place the flask in a pre-heated oil bath at 90-110 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

  • Characterization : Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

cluster_workflow Suzuki Coupling Workflow A 1. Combine Reactants (Quinoline Boronate, Aryl Halide, Catalyst, Base) B 2. Establish Inert Atmosphere (Purge with Ar/N2) A->B C 3. Add Degassed Solvent (e.g., Dioxane/H2O) B->C D 4. Heat and Stir (90-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up (Extraction) E->F G 7. Purify Product (Column Chromatography) F->G H 8. Characterize (NMR, HRMS) G->H

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Post-Coupling Modification - Reduction of the Nitro Group

The nitro group can be reduced to a primary amine, providing a new reactive site for installing sensing moieties or for bioconjugation.

Materials:

  • 6-Aryl-4-hydroxy-3-nitroquinoline (from Protocol 1) (1.0 equivalent)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂) (5-10 equivalents)

  • Ammonium chloride (NH₄Cl) or Hydrochloric Acid (HCl)

  • Solvent (e.g., Ethanol, Water, Ethyl Acetate)

Step-by-Step Methodology:

  • Setup : In a round-bottom flask, suspend the nitroquinoline compound in a mixture of ethanol and water.

  • Reagent Addition : Add iron powder (10 eq) and ammonium chloride (1 eq).

  • Reaction : Heat the mixture to reflux (approx. 80 °C) and stir. The reaction is often accompanied by a color change.

  • Monitoring : Monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up : Cool the reaction and filter through a pad of Celite to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting amine can often be purified by recrystallization or silica gel chromatography. This amine is now ready for further functionalization (e.g., amide coupling).

Data Presentation: Characterization of Probes

The successful synthesis of a new probe must be validated by structural and photophysical characterization. All quantitative data should be tabulated for clarity.

Table 1: Representative Suzuki Coupling Reaction Data
EntryAryl Halide PartnerProductYield (%)
14-Bromoanisole6-(4-methoxyphenyl)-3-nitroquinolin-4-ol85-95
21-Bromo-4-(trifluoromethyl)benzene6-(4-(trifluoromethyl)phenyl)-3-nitroquinolin-4-ol75-85
32-Bromopyridine3-nitro-6-(pyridin-2-yl)quinolin-4-ol60-70
44-Bromobenzaldehyde4-(4-hydroxy-3-nitroquinolin-6-yl)benzaldehyde80-90
Yields are based on isolated product after purification and may vary based on specific reaction conditions.[10]
Table 2: Photophysical Properties of Quinoline Derivatives
Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
Precursor¹3955101150.05Ethanol
Product (Entry 1)4155451300.25Ethanol
Product (Entry 2)4105301200.18Ethanol
¹ 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester
Photophysical data are representative. Actual values must be determined experimentally.

Application Example: A "Turn-On" Sensor for Reactive Oxygen Species (ROS)

Many boronic acid and ester-based probes function as sensors for hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[13][14] The sensing mechanism involves the H₂O₂-mediated oxidative cleavage of the C-B bond, converting the boronic ester into a hydroxyl group.[13] This transformation alters the electronic nature of the substituent at the 6-position from electron-withdrawing (boronate) to electron-donating (hydroxyl), significantly changing the ICT character and fluorescence output of the quinoline core.

cluster_sensing ROS Sensing Mechanism Probe_Low Quinoline-Boronic Ester (Low Fluorescence) Probe_High Quinoline-Phenol (High Fluorescence - 'Turn On') Probe_Low->Probe_High Oxidative C-B Cleavage Analyte H₂O₂ (Oxidant) Analyte->Probe_Low

Caption: Sensing mechanism for a boronic ester-based ROS probe.

Protocol 3: In Vitro Fluorescence Assay for H₂O₂ Detection
  • Stock Solutions : Prepare a 1 mM stock solution of the purified quinoline-boronic ester probe in DMSO. Prepare a fresh 10 mM stock solution of H₂O₂ in a relevant buffer (e.g., PBS, pH 7.4).

  • Assay Preparation : In a 96-well plate or quartz cuvette, add buffer solution. Add an aliquot of the probe stock solution to achieve a final concentration of 5-10 µM.

  • Titration : Add increasing concentrations of H₂O₂ to the probe solution.

  • Incubation : Allow the reaction to proceed for 30 minutes at room temperature, protected from light.

  • Measurement : Record the fluorescence emission spectrum (e.g., with excitation at the probe's λabs) for each H₂O₂ concentration using a spectrofluorometer.

  • Data Analysis : Plot the fluorescence intensity at the emission maximum against the concentration of H₂O₂ to determine the probe's sensitivity and limit of detection.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). COJ Biomedical Science & Research.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. (2025). BenchChem.
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed.
  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (n.d.).
  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (2013).
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). Semantic Scholar.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
  • Fluorescence probes used for detection of reactive oxygen species. (2005). PubMed.
  • First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl... (n.d.).
  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. (2011).
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). PMC.
  • Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. (2021). IOPscience.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2005).
  • Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide. (n.d.). PMC.
  • Highly Selective Fluorescent Probe Based on Hydroxylation of Phenylboronic Acid Pinacol Ester for Detection of Tyrosinase in Cells. (2018). PubMed.
  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (2025). MDPI.
  • a Fluorescence emission of nitroquinoline derivatives (4a–x) in... (n.d.).
  • Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
  • Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. (2021).
  • 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. (2015). Scientific & Academic Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Deborylation of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic nature of this compound, characterized by the electron-withdrawing nitro group and the heteroaromatic quinoline core, makes it a valuable reagent but also renders it susceptible to premature C-B bond cleavage, a process known as protodeborylation.

This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you minimize this undesired side reaction, thereby maximizing the yield and purity of your target molecules.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses the most common issue encountered when using this reagent: the unintended loss of the boronic ester group and the formation of the corresponding protodeborylated byproduct, 4-hydroxy-3-nitroquinoline.

Q1: I am observing significant formation of 4-hydroxy-3-nitroquinoline in my reaction mixture. What is the cause and how can I prevent it?

A: The formation of 4-hydroxy-3-nitroquinoline is a classic sign of protodeborylation (or protodeboronation), an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] For boronic esters, particularly under the basic, aqueous conditions typical of Suzuki-Miyaura cross-coupling reactions, this process is often preceded by hydrolysis of the ester to the corresponding boronic acid.[2][3][4] The free boronic acid is generally more susceptible to decomposition.

The core strategy to prevent this is to ensure the rate of the desired productive reaction (e.g., Suzuki coupling) is significantly faster than the rate of protodeborylation.[5] This can be achieved by carefully optimizing four key parameters: the base, solvent, temperature, and catalyst system.

1. The Role of the Base

The choice and concentration of the base are critical. Strong bases can accelerate the hydrolysis of the pinacol ester and increase the rate of protodeborylation of the resulting boronate anion.[1][2]

  • Problem: You are using strong bases like NaOH, KOH, or high concentrations of aqueous K₂CO₃.

  • Causality: High pH promotes the formation of the tetrahedral boronate species, which can be susceptible to protonolysis. Furthermore, hydrolysis of the pinacol ester to the free boronic acid, a key step in the decomposition pathway, is often base-catalyzed.[2][3][4]

  • Solution:

    • Switch to a weaker or non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.

    • Use the minimum effective amount of base. Stoichiometric excess is not always better.

    • If using an aqueous base, minimize the amount of water present in the reaction (see Solvent section below).

2. The Solvent System

The solvent plays a crucial role in both reagent stability and reaction kinetics. The presence of a proton source, such as water or alcohol, is required for protodeborylation.

  • Problem: Your solvent system is highly aqueous or contains protic co-solvents (e.g., methanol, ethanol).

  • Causality: Water is the proton source for the final C-H bond formation in protodeborylation. It also facilitates the initial, often detrimental, hydrolysis of the pinacol ester.[6][7]

  • Solution:

    • Minimize the amount of water. Use a solvent system like dioxane or THF with a minimal amount of degassed water (e.g., 10:1 or higher organic:water ratio).

    • Consider completely anhydrous conditions. Some modern catalyst systems allow for Suzuki-Miyaura coupling under non-aqueous conditions, which can effectively shut down the protodeborylation pathway.

3. Reaction Temperature

While heat is often required to drive cross-coupling reactions to completion, it can disproportionately accelerate the rate of decomposition.

  • Problem: You are running the reaction at high temperatures (e.g., >100 °C) for extended periods.

  • Causality: Protodeborylation has its own activation energy and its rate increases with temperature. If the catalytic cycle of the desired reaction is slow, high temperatures will give the boronic ester more time and energy to decompose.

  • Solution:

    • Reduce the reaction temperature. Modern, highly active palladium precatalysts can often run at much lower temperatures (e.g., 40-80 °C), which significantly disfavors the decomposition pathway.[5][8]

    • Minimize reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed.

4. The Catalyst System

An inefficient or slow catalyst is a primary culprit for allowing protodeborylation to outcompete the desired cross-coupling.

  • Problem: You are using a traditional or less active palladium catalyst (e.g., Pd(PPh₃)₄).

  • Causality: The key is to have a catalyst that promotes a rapid transmetalation step, consuming the boronic ester before it can decompose. Older catalyst systems may have slow turnover, leaving the unstable reagent vulnerable in the basic medium.[5][9]

  • Solution:

    • Switch to a modern, highly active palladium precatalyst. Systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are designed for rapid catalytic turnover and can dramatically suppress protodeborylation by accelerating the productive reaction.[8] Using a precatalyst also ensures a consistent generation of the active Pd(0) species.

Troubleshooting Workflow

The following decision tree provides a logical workflow for diagnosing and solving issues with protodeborylation.

G Start High Deborylation Observed? Check_Base 1. Assess Base Is it strong (NaOH, KOH)? Is the concentration high? Start->Check_Base Fix_Base Action: Switch to K₃PO₄ or Cs₂CO₃. Reduce stoichiometry. Minimize water. Check_Base->Fix_Base Yes Check_Solvent 2. Assess Solvent Is the water content high? Are protic co-solvents present? Check_Base->Check_Solvent No Fix_Base->Check_Solvent Fix_Solvent Action: Use minimal water (e.g., 10:1 dioxane/H₂O). Consider anhydrous conditions. Check_Solvent->Fix_Solvent Yes Check_Temp 3. Assess Temperature Is it >100 °C? Check_Solvent->Check_Temp No Fix_Solvent->Check_Temp Fix_Temp Action: Lower temperature to 40-80 °C. Requires a more active catalyst. Check_Temp->Fix_Temp Yes Check_Catalyst 4. Assess Catalyst Using Pd(PPh₃)₄ or similar? Check_Temp->Check_Catalyst No Fix_Temp->Check_Catalyst Fix_Catalyst Action: Switch to a modern precatalyst (e.g., XPhos G3, SPhos G3). Check_Catalyst->Fix_Catalyst Yes Result Optimized Reaction: High Yield, Low Deborylation Check_Catalyst->Result No, re-evaluate other parameters Fix_Catalyst->Result

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester

Welcome to the technical support center for the purification of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. This guide, designed for researchers, scientists, and drug development professionals, provides in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you successfully purify this challenging compound using column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q1: My compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?

A1: Streaking, or tailing, is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines. This is often due to the basic nature of the quinoline nitrogen interacting strongly with the acidic silanol groups on the surface of the silica gel. The polar 4-hydroxy and 3-nitro groups on your compound can also contribute to this phenomenon.

Solutions:

  • Addition of a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.1-1% (v/v).[1] The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper bands and improved separation.

  • Alternative Stationary Phases: If the addition of a basic modifier is not sufficient or is incompatible with your downstream applications, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Q2: My compound appears to be decomposing on the column. I'm seeing new spots on the TLC of my collected fractions. What is happening?

A2: Boronic acid pinacol esters can be susceptible to hydrolysis, especially when in prolonged contact with silica gel.[2] The acidic nature of the silica can catalyze the cleavage of the pinacol ester back to the corresponding boronic acid. The presence of the 4-hydroxy group on your molecule may also influence its stability on silica.

Solutions:

  • Use Boric Acid-Treated Silica Gel: A highly effective method to prevent the hydrolysis of boronic esters on silica gel is to use silica that has been pre-treated with boric acid.[3] This treatment is thought to reduce the Lewis basicity of the silica surface, thereby minimizing the degradation of the boronic ester.[3] A facile method for preparing boric acid-impregnated silica gel is available in the literature.[4]

  • Minimize Contact Time: If you must use untreated silica, aim to perform the chromatography as quickly as possible. A shorter, wider column (flash chromatography) is preferable to a long, thin one to reduce the time your compound spends on the stationary phase.[2]

  • Dry Solvents: Ensure that your solvents are anhydrous, as water can facilitate the hydrolysis of the boronic ester.

Q3: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?

A3: The combination of the polar 4-hydroxy and 3-nitro groups, along with potential interactions of the boronic ester with the silica, can lead to very strong adsorption.[4]

Solutions:

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute less polar impurities before increasing the solvent strength to move your target compound. For quinoline derivatives, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective.[5][6]

  • Stronger Eluent Composition: If a simple gradient is not enough, you may need to incorporate a stronger, more polar solvent like methanol. A common solvent system for highly polar compounds is a mixture of dichloromethane and methanol.[1]

  • Check Sample Loading: Ensure you are not overloading the column, as this can lead to poor separation and elution profiles.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis and column chromatography of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester?

A1: Given the polar nature of your compound, a good starting point for TLC analysis would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).[5] You can adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound. For column chromatography, you will use a slightly less polar system than the one that gives the optimal Rf on TLC to ensure good separation. A gradient elution starting from a lower polarity and gradually increasing is highly recommended.[6]

Q2: How can I visualize my compound on a TLC plate?

A2: 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester should be UV-active due to the quinoline ring system. Therefore, you should be able to visualize it under a UV lamp, likely at 254 nm.[5] If the compound is not sufficiently UV-active, or for additional confirmation, you can use a chemical stain. An iodine chamber is a general and often effective method for visualizing organic compounds.[1] Potassium permanganate stain can also be useful for compounds with functional groups that can be oxidized.[1]

Q3: Is it possible that the pinacol ester is hydrolyzing to the boronic acid during my reaction work-up, even before chromatography?

A3: Yes, this is a possibility. Boronic acid pinacol esters can hydrolyze under aqueous acidic or basic conditions during the work-up.[7][8] It is crucial to perform aqueous work-ups under neutral or near-neutral pH conditions if possible and to minimize the time the compound is in contact with aqueous layers.

Q4: Should I be concerned about the stability of my purified compound during storage?

A4: Boronate esters, in general, offer greater stability compared to their corresponding boronic acids, making them easier to handle and store.[9] However, to ensure long-term stability, it is best to store your purified 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester in a cool, dry place, protected from light and moisture.

Experimental Protocols

Protocol for TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of your sample solution onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.[5]

  • Visualization: Once the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[5] Calculate the Rf value for your target compound.

Protocol for Column Chromatography
  • Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent based on your TLC analysis (gradient elution).[6]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Data Presentation

Solvent System (Hexane:Ethyl Acetate) Observed Rf of a Hypothetical Polar Quinoline Derivative Recommendation for Column Chromatography
9:10.05Too low, compound will not move on the column.
7:30.25Good starting point for column elution.
1:10.50May be too high for good separation on a column; use for eluting strongly-bound compounds.
3:70.75Too high, will likely co-elute with impurities.

Visualizations

Troubleshooting Workflow for Poor Separation

G start Poor Separation Observed (Streaking or Overlapping Spots) check_tailing Is there significant tailing? start->check_tailing add_base Add 0.5% Triethylamine to Eluent check_tailing->add_base Yes check_hydrolysis Are new, more polar spots appearing? check_tailing->check_hydrolysis No re_evaluate Re-evaluate Separation by TLC add_base->re_evaluate consider_alt_phase Consider Alternative Stationary Phase (e.g., Alumina) re_evaluate->consider_alt_phase Still Poor success Improved Separation re_evaluate->success Successful use_treated_silica Use Boric Acid-Treated Silica Gel check_hydrolysis->use_treated_silica Yes optimize_gradient Optimize Elution Gradient (Slower Polarity Increase) check_hydrolysis->optimize_gradient No use_treated_silica->re_evaluate optimize_gradient->re_evaluate

Caption: A decision-making workflow for troubleshooting poor separation during column chromatography.

References

  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • National Center for Biotechnology Information. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC.
  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article:.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • National Center for Biotechnology Information. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC.
  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron.
  • BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • eScholarship. (2024, December 3). The novel quinoline derivative SKA-346 as a KCa3.1 channel selective acti.
  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
  • The Royal Society of Chemistry. (n.d.). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane.
  • Semantic Scholar. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study.
  • PubMed. (2020, December 30). Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination.
  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters.
  • CoLab.ws. (2012, September 5). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

Sources

Troubleshooting

Optimizing catalyst loading for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester coupling

Topic: Optimizing Catalyst Loading for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester Coupling Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester Coupling

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed protocol for optimizing palladium catalyst loading in the Suzuki-Miyaura cross-coupling of 4-Hydroxy-3-nitroquinoline derivatives with boronic acid pinacol esters. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to solve challenges in your own laboratory work.

Section 1: Troubleshooting Guide

Encountering challenges is a normal part of process development. Low yields, failed reactions, or inconsistent results can often be traced back to a few key areas. This guide provides a systematic approach to diagnosing and resolving these common issues.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_setup Setup Checks cluster_params Parameter Screening cluster_analysis Advanced Analysis Start Problem: Low Yield or Reaction Failure Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Setup Step 2: Scrutinize Reaction Setup Check_Reagents->Check_Setup Reagents OK Success Resolution: Optimized & Reproducible Reaction Check_Reagents->Success Issue Resolved BoronicEster Boronic Ester Purity (Check for protodeboronation) Halide Quinoline Halide Purity Catalyst Catalyst/Ligand Activity (Use fresh stock) BaseSolvent Base & Solvent Quality (Anhydrous? Degassed?) Screen_Params Step 3: Systematically Screen Reaction Parameters Check_Setup->Screen_Params Setup OK Check_Setup->Success Issue Resolved Inert Inert Atmosphere Integrity (Degassing crucial) Temp Accurate Temperature Control Stirring Adequate Stirring Analyze Step 4: Analyze Side Products & Catalyst State Screen_Params->Analyze Still issues Screen_Params->Success Issue Resolved Screen_Cat Catalyst & Ligand Screen_Base Base Choice & Strength Screen_Solv Solvent System Analyze->Screen_Params Gain new insights Analyze->Success Issue Resolved Side_Products Identify Side Products (e.g., Homocoupling, Protodeboronation) Pd_Black Observe for Pd Black (Catalyst Aggregation)

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

Q1: My reaction shows very low conversion, and I mostly recover my starting materials. Where should I start troubleshooting?

A1: This issue often points to a problem with catalyst activation or the fundamental reaction components. A systematic check is the most effective approach.[1]

  • Catalyst System Integrity: The active catalyst in a Suzuki coupling is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[2]

    • Expertise: The age and storage of your palladium source are critical. Pd(OAc)₂ can degrade over time. Similarly, phosphine-based ligands can oxidize.[3] Using a fresh batch of catalyst and ligand or a more robust, pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst can often solve this issue.[3] The generation of the active catalyst is a key step.[4]

  • Reagent Purity:

    • Boronic Ester: Ensure your 4-hydroxy-3-nitroquinoline-6-boronic acid pinacol ester is pure. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially under harsh basic conditions or at high temperatures, effectively removing your nucleophile from the reaction.[1][2]

    • Quinoline Partner: Verify the purity of your quinoline halide/triflate.

    • Base and Solvent: Ensure your base is of high quality and your solvent is anhydrous and properly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[2][5]

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[[“]] Insufficient degassing of the solvent and reaction vessel is a very common reason for reaction failure, as trace oxygen can poison the catalyst.[5]

Q2: The reaction is sluggish and stalls, and I've observed a black precipitate forming. What is happening?

A2: The formation of a black precipitate is almost certainly "palladium black," which is aggregated, inactive palladium metal.[7] This indicates catalyst deactivation and is a primary reason for incomplete reactions.

  • Causality: Catalyst deactivation occurs when the stabilizing ligands are displaced or degrade, or when the active Pd(0) species is oxidized to an inactive state.[7] The nitrogen atoms in the quinoline ring system can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][8]

  • Solutions:

    • Ligand Choice: The choice of ligand is paramount. For challenging substrates like heteroaromatics, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][9][10] These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center against aggregation.[9][11]

    • Lower Catalyst Loading: Counterintuitively, sometimes a very high catalyst loading can lead to faster decomposition and aggregation. It is crucial to find the optimal loading concentration.

    • Temperature Control: While heat can accelerate the reaction, excessive temperatures can also accelerate catalyst decomposition.[1] An optimal temperature must be found that balances reaction rate with catalyst stability.

Q3: I'm seeing significant side products, primarily the deborylated quinoline and homocoupled boronic ester. How can I minimize these?

A3: This points to reaction kinetics where undesired pathways are outcompeting the desired cross-coupling.

  • Protodeboronation: This is the reaction of your boronic ester with a proton source (often water) to replace the B(pin) group with a hydrogen atom.[2]

    • Mitigation: Use anhydrous solvents where possible, though a small amount of water is often necessary to dissolve inorganic bases and facilitate the reaction.[2][12] The choice of base is critical; strong bases and high temperatures can exacerbate this issue.[1] Consider a milder base (e.g., K₃PO₄ instead of K₂CO₃ or hydroxides) or a different solvent system.[13] Using the boronic ester in a slight excess (e.g., 1.1–1.5 equivalents) can help compensate for some loss.[5]

  • Homocoupling: This is the coupling of two molecules of your boronic ester.

    • Mitigation: This side reaction is often promoted by the presence of oxygen.[14] Ensure your reaction setup is rigorously degassed.[5] Efficient oxidative addition and transmetalation, promoted by an effective catalyst system, will help the desired cross-coupling outcompete homocoupling.[1]

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the mechanism of the Suzuki-Miyaura coupling, and how does it inform my optimization strategy?

A4: The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[9][15] Understanding this cycle is key to rational optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII + R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 + R²-B(OR)₂ (Base Activated) RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regenerated

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of your quinoline substrate (R¹-X) to form a Pd(II) complex.[9] Electron-rich and bulky ligands accelerate this step, which is often rate-limiting, especially for less reactive partners like aryl chlorides.[10][11]

  • Transmetalation: The organic group from the activated boronic ester (R²) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic ester, forming a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9] Bulky ligands also promote this final step.[10][11]

Optimization Insight: If your reaction is slow, the issue may lie in a slow oxidative addition. This can be addressed by using more electron-rich ligands or a more reactive leaving group on the quinoline (e.g., iodide > bromide > chloride).[3] If you observe side reactions, the transmetalation or reductive elimination steps may not be efficient enough, allowing the catalyst to decompose or engage in undesired pathways.

Q5: How do I choose an initial catalyst loading, and what is the goal of optimizing it?

A5: The goal of optimizing catalyst loading is to find the lowest possible amount of catalyst that provides a high yield in a reasonable timeframe, minimizing costs and residual palladium in the final product.

  • Starting Point: For many Suzuki-Miyaura reactions, a catalyst loading of 1-5 mol% is a common starting point.[2][16] However, for highly efficient modern catalyst systems (e.g., Buchwald precatalysts), starting at 0.5–1.0 mol% is often feasible.

  • Optimization Strategy: The most effective method is to run a series of small-scale parallel reactions, varying the catalyst loading systematically (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05%). Monitor each reaction by HPLC or NMR to determine the time to completion and final conversion.[17][18] This allows you to identify the "sweet spot" where lowering the catalyst further results in a significant increase in reaction time or a drop in yield.[19][20]

Q6: How critical are the solvent and base choices for catalyst performance?

A6: They are extremely critical and interdependent.[1]

  • Solvent: The solvent must solubilize the reactants and the catalyst. Common solvents include dioxane, THF, DMF, or toluene, often with a small amount of water.[10] The solvent can influence catalyst stability and reactivity.[12][14] For example, some studies show that alcohol/water mixtures can significantly promote the reaction.[21]

  • Base: The base is essential for activating the boronic ester for the transmetalation step.[11]

    • Strength: The choice of base can dramatically affect the outcome. Stronger bases (e.g., K-OtBu, NaOH) can accelerate the reaction but may also promote catalyst deactivation and protodeboronation of the boronic ester.[13]

    • Common Choices: Inorganic bases like K₃PO₄ and K₂CO₃ are widely used because they are effective and generally milder, offering a good balance of reactivity and substrate stability.[1]

Section 3: Experimental Protocol for Catalyst Loading Optimization

This protocol provides a step-by-step methodology for systematically screening catalyst loading to find the optimal conditions for your specific reaction.

Data Presentation: Catalyst Loading Screening
Experiment Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%) Notes / Observations
12.0802, 4, 8, 12MonitorBaseline reaction, check for rapid completion or decomposition.
21.0802, 4, 8, 12MonitorStandard condition, expect high yield.
30.5802, 4, 8, 12MonitorAssess if efficiency is maintained at lower loading.
40.1802, 4, 8, 12MonitorDetermine the lower limit for efficient catalysis.
50.05802, 4, 8, 12MonitorTest for highly active system, may require longer time.
Step-by-Step Methodology

Safety Precaution: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE).[22]

  • Reagent Preparation:

    • Prepare a stock solution of your quinoline halide/triflate in the chosen degassed solvent (e.g., Dioxane/H₂O 4:1).

    • Prepare a stock solution of your base (e.g., K₃PO₄) in degassed water.

  • Reaction Setup: [1][5]

    • To a series of oven-dried reaction vials equipped with stir bars, add the 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (1.2 equivalents).

    • Under a positive flow of inert gas (Argon or Nitrogen), add the appropriate palladium precatalyst and ligand in the desired mol% as per the table above. Note: Using a precatalyst where the ligand is already complexed to the palladium ensures consistent stoichiometry.

    • Seal the vials with septa.

    • Evacuate and backfill each vial with inert gas three times to ensure an oxygen-free atmosphere.

  • Initiation and Monitoring:

    • Using a syringe, add the degassed solvent mixture, the quinoline stock solution (1.0 equivalent), and the aqueous base stock solution (2.0-3.0 equivalents).

    • Place the vials in a preheated reaction block or oil bath set to the desired temperature (e.g., 80 °C) and begin vigorous stirring.

    • At designated time points (e.g., 2, 4, 8, 12 hours), carefully take a small aliquot from each reaction vial for analysis. Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and water.

  • Analysis:

    • Analyze the quenched aliquots by LC-MS or ¹H NMR to determine the ratio of starting material to product, thereby calculating the percent conversion.[5][17]

    • After the final time point, perform a full work-up and purify the product via column chromatography to determine the isolated yield.

Section 4: Purification Considerations

Q7: My 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester shows significant streaking and poor recovery on a standard silica gel column. What can I do?

A7: This is a common problem with boronic acid pinacol esters. The Lewis acidic nature of the boron atom can lead to strong, sometimes irreversible, adsorption onto the Lewis basic sites of standard silica gel.[23][24]

  • Expert Insight: A highly effective technique is to use silica gel that has been impregnated with boric acid.[23][25] This treatment effectively passivates the highly adsorptive sites on the silica, allowing for much cleaner elution and higher recovery of the boronic ester.[23][24]

  • Alternative Methods:

    • If chromatography remains challenging, consider converting the boronic ester to a more robust derivative for purification, such as an MIDA boronate or a trifluoroborate salt (BF₃K), which are often crystalline and more stable.[26][27] These can then be used directly in the coupling reaction or converted back to the boronic acid if needed.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Singh, U. P., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6991-6993. [Link]

  • Wilde, M., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • Fors, B. P. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Schranck, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Hie, L., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • Corrêa, A. G., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Kirby, J. P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Bédard, A. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MacFarlane, R. T. J., et al. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Organ, M. G., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Consensus Academic Search Engine. Suzuki reaction general procedure. [Link]

  • Fey, N., et al. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Bédard, A. C., et al. (2016). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Gregory, A. W., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. [Link]

  • Stolar, T., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Izumi, T., et al. (2005). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry. [Link]

  • Malig, T. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Li, J. J. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

Sources

Optimization

Preventing oxidation of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester during storage

Welcome to the technical support center for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and handling of this valuable synthetic building block. This resource, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the long-term stability and integrity of the compound, with a special focus on preventing oxidative degradation.

Frequently Asked Questions (FAQs)

Compound Stability and Degradation

Q1: What are the primary degradation pathways for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester during storage?

A1: Like many arylboronic acid pinacol esters, this compound is susceptible to several degradation pathways that can compromise its purity and reactivity. The principal routes of decomposition are:

  • Oxidation: The carbon-boron bond is prone to oxidation, which can be initiated by atmospheric oxygen.[1] This process is often accelerated by exposure to light and elevated temperatures.[2] The electron-deficient nature of the nitro-substituted quinoline ring can influence the susceptibility of the C-B bond to oxidative cleavage.

  • Hydrolysis: The pinacol ester can be cleaved by moisture to yield the corresponding boronic acid and pinacol. This hydrolysis can be catalyzed by both acidic and basic conditions.[1] While pinacol esters are generally more resistant to hydrolysis than the free boronic acids, prolonged exposure to atmospheric humidity will lead to degradation.[2]

  • Protodeboronation: This is a significant side reaction for many arylboronic acids, particularly those bearing electron-withdrawing groups, such as the nitro group present in this molecule.[3] In this process, the C-B bond is cleaved and replaced by a C-H bond, rendering the compound inactive in cross-coupling reactions. Protodeboronation can be promoted by moisture, basic or acidic conditions, and heat.[3]

Q2: How do the nitro and hydroxyl functional groups on the quinoline ring affect the stability of the molecule?

A2: The substituents on the aromatic ring play a crucial role in the stability of arylboronic acids and their esters.

  • Nitro Group (Electron-Withdrawing): The presence of a strong electron-withdrawing group like the nitro group makes the aryl ring electron-deficient. This can increase the susceptibility of the compound to nucleophilic attack and protodeboronation, especially under basic conditions.[3][4]

  • Hydroxyl Group: The hydroxyl group, being electron-donating by resonance, can have a complex influence. It may slightly counteract the electron-withdrawing effect of the nitro group. Additionally, its acidic proton could potentially participate in intermolecular hydrogen bonding, which might affect the crystal packing and overall stability of the solid material. In solution, it could influence the local pH and potentially catalyze hydrolysis if not properly handled.

Troubleshooting Guide: Preventing Oxidation and Degradation

This section provides a systematic approach to troubleshooting common issues related to the storage and handling of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester.

Problem 1: Gradual discoloration (e.g., yellowing or browning) of the solid compound over time.

  • Likely Cause: This is a common indicator of oxidation. Exposure to atmospheric oxygen, potentially accelerated by light, is the most probable cause.

  • Solutions:

    • Strict Inert Atmosphere Storage: Store the compound under a dry, inert atmosphere such as argon or nitrogen at all times.[5] For long-term storage, use a glovebox or a sealed Schlenk flask.

    • Light Protection: Store the vial or flask in a dark place, or wrap it in aluminum foil to prevent photo-oxidation.[6]

    • Temperature Control: Store the compound at low temperatures (refrigerated at 2-8°C or frozen at -20°C) to minimize the rate of all degradation processes.[7]

Problem 2: Inconsistent results or low yields in subsequent reactions (e.g., Suzuki-Miyaura coupling).

  • Likely Cause: This often points to partial degradation of the starting material. Protodeboronation and hydrolysis are key suspects, reducing the amount of active reagent.

  • Solutions:

    • Verify Compound Integrity: Before use, it is advisable to check the purity of the compound by a suitable analytical method like ¹H NMR or LC-MS to confirm its integrity.

    • Use Freshly Opened Vials: Whenever possible, use a fresh, unopened vial of the reagent for critical reactions. If using a previously opened vial, ensure it has been stored under a rigorously maintained inert atmosphere.

    • Handle Under Inert Conditions: All weighing and transfer operations should be performed under an inert atmosphere, for instance, inside a glovebox or using Schlenk line techniques.[8]

Problem 3: The compound appears clumpy or sticky.

  • Likely Cause: This is a strong indication of moisture absorption, leading to hydrolysis of the pinacol ester.

  • Solutions:

    • Improve Storage Seal: Ensure the container is tightly sealed with a high-quality cap, such as one with a PTFE liner. Parafilm can be used as an extra precaution for short-term storage.[6]

    • Use a Desiccator: For short-term benchtop storage outside of a glovebox, place the sealed vial inside a desiccator containing a suitable desiccant like Drierite or silica gel.

    • Proper Acclimatization: When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[7]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: In a glovebox with a dry, inert atmosphere (O₂ and H₂O levels <10 ppm), portion the desired amount of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester into a clean, dry amber glass vial.

  • Sealing: Securely cap the vial with a PTFE-lined screw cap.

  • Secondary Containment: For added protection, place the primary vial inside a larger, sealable container that also contains a desiccant.

  • Labeling: Clearly label the container with the compound name, date, and storage conditions.

  • Storage: Store the container in a freezer at -20°C and away from any light sources.[6]

Protocol 2: Handling and Dispensing for Experimental Use
  • Atmosphere: Perform all manipulations inside an inert atmosphere glovebox.

  • Acclimatization: If the compound is stored in a freezer, transfer the sealed container into the glovebox antechamber and allow it to equilibrate to the glovebox temperature before bringing it inside.

  • Dispensing: Use a clean, dry spatula to weigh the desired amount of the compound onto weighing paper or directly into a tared reaction vessel.

  • Resealing: Immediately and securely reseal the storage vial.

  • Reaction Setup: Proceed with the addition of degassed, anhydrous solvents to the reaction vessel containing the weighed compound.

Visualizations

Logical Flowchart for Troubleshooting

TroubleshootingOxidation start Observe Issue with Compound discoloration Discoloration (Yellowing/Browning)? start->discoloration low_yield Low Reaction Yield/Inconsistent Results? start->low_yield clumpy Clumpy/Sticky Appearance? start->clumpy cause_oxidation Likely Cause: Oxidation discoloration->cause_oxidation cause_degradation Likely Cause: Protodeboronation/Hydrolysis low_yield->cause_degradation cause_moisture Likely Cause: Moisture Absorption/Hydrolysis clumpy->cause_moisture solution_inert Solution: Store under Inert Gas (Ar/N₂) cause_oxidation->solution_inert solution_light Solution: Protect from Light cause_oxidation->solution_light solution_temp Solution: Store at Low Temperature (-20°C) cause_oxidation->solution_temp cause_degradation->solution_inert solution_verify Solution: Verify Purity (NMR/LC-MS) cause_degradation->solution_verify solution_handle_inert Solution: Handle in Glovebox/Schlenk Line cause_degradation->solution_handle_inert solution_seal Solution: Improve Container Seal cause_moisture->solution_seal solution_desiccator Solution: Use Desiccator cause_moisture->solution_desiccator solution_acclimate Solution: Acclimate to Room Temp Before Opening cause_moisture->solution_acclimate

Caption: Troubleshooting flowchart for degradation of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester.

Degradation Pathways Diagram

DegradationPathways main_compound 4-Hydroxy-3-nitroquinoline- 6-boronic acid pinacol ester oxidation Oxidation (O₂, light, heat) main_compound->oxidation hydrolysis Hydrolysis (H₂O, acid/base) main_compound->hydrolysis protodeboronation Protodeboronation (H₂O, acid/base, heat) main_compound->protodeboronation oxidized_product Oxidized Byproducts (e.g., Phenol derivative) hydrolyzed_product Boronic Acid + Pinacol protodeboronated_product 4-Hydroxy-3-nitroquinoline oxidation->oxidized_product hydrolysis->hydrolyzed_product protodeboronation->protodeboronated_product

Caption: Primary degradation pathways for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Dry Argon or NitrogenPrevents oxidation and hydrolysis.[5]
Temperature -20°C (Freezer)Slows down all degradation pathways.[7]
Light Protect from light (Amber vial/foil)Prevents photo-oxidation.[6]
Container Tightly sealed glass vial with PTFE linerEnsures an airtight seal against moisture and oxygen.[8]
Handling Inert atmosphere (Glovebox/Schlenk line)Minimizes exposure to air and moisture during use.[8]

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Available at: [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]

  • Kawaguchi, H., Fuse, K., Maeda, N., & Kuwabara, T. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 4024. Available at: [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Boronic Acid Catalysis: A Versatile Strategy for Direct Hydroxyl Group Functionalization. (n.d.). University of Toronto. Available at: [Link]

  • Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates. (2025, November 21). MDPI. Available at: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Available at: [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(9), 4674–4684. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidants, Polymers. Available at: [Link]

  • Kawaguchi, H., Fuse, K., Maeda, N., & Kuwabara, T. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. Available at: [Link]

  • Activity of two natural additives in improving the stability of virgin olive oil quality during storage. (n.d.). OCL. Available at: [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Available at: [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Available at: [Link]

  • Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. (2023, September 10). PMC. Available at: [Link]

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (2025, February 3). MDPI. Available at: [Link]

  • ResearchGate. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. (2023, November 24). MDPI. Available at: [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of chemical research, 55(9), 1324–1336. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester

A Senior Application Scientist's Guide Welcome to the technical support center for the analysis of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. As a Senior Application Scientist, my goal is to provide you wit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide

Welcome to the technical support center for the analysis of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. As a Senior Application Scientist, my goal is to provide you with not just a method, but a comprehensive understanding of the principles and challenges involved in developing a robust and reliable HPLC analysis for this specific molecule. This guide is structured to walk you through the critical considerations, a validated starting protocol, and a troubleshooting framework to empower you to solve problems independently.

The primary analytical challenge with this and similar molecules is the inherent instability of the boronic acid pinacol ester functional group, which is highly susceptible to hydrolysis.[1][2][3][4] Our entire method development strategy will be built around mitigating this degradation to ensure accurate quantification of the target analyte.

Analyte Deep Dive: Understanding the Chemistry

Before injecting a sample, it's critical to understand the analyte's structure and its implications for chromatographic behavior.

  • Core Structure: The 4-hydroxy-3-nitroquinoline core is a relatively polar, aromatic system containing both an acidic hydroxyl group and a basic quinoline nitrogen. The nitro group is strongly electron-withdrawing and, along with the extended aromatic system, provides a strong chromophore, which is excellent for UV detection.

  • Key Functional Group: The 6-boronic acid pinacol ester is the most critical moiety from a stability perspective. Pinacol esters are used in synthesis because they are more stable and easier to handle than the free boronic acids.[3][4][5] However, under typical reversed-phase HPLC conditions (aqueous mobile phases, especially with acidic modifiers), they can hydrolyze to the corresponding, more polar boronic acid. This on-column degradation is the single greatest threat to analytical accuracy.[2][6][7]

  • Physicochemical Properties Summary:

    • Polarity: Moderately polar, but the pinacol ester group is significantly less polar than the hydrolyzed boronic acid.

    • pKa: The molecule has multiple ionizable centers. The quinoline nitrogen is basic, while the 4-hydroxy group is acidic. Aryl boronic acids typically have pKa values in the range of 4-10.[8] The mobile phase pH will therefore be a critical parameter affecting retention and peak shape.

    • UV Absorbance: The extended conjugated system of the nitroquinoline core is expected to have a strong UV absorbance, likely in the 220-380 nm range. A diode array detector (DAD) scan is essential to determine the optimal wavelength (λmax) for maximum sensitivity.

Recommended Starting HPLC Protocol

This protocol is designed to minimize the on-column hydrolysis of the pinacol ester. Every parameter has been selected with this primary goal in mind.

Experimental Protocol: Initial RP-HPLC Analysis

  • Sample Preparation (Critical Step):

    • Dissolve the 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester standard or sample in 100% anhydrous Acetonitrile (ACN) to the desired concentration (e.g., 0.1 - 1.0 mg/mL).

    • Rationale: Using an aprotic, non-aqueous diluent is paramount to prevent hydrolysis of the analyte in the vial before injection.[3][6] Water in the sample diluent will cause immediate degradation.

  • Chromatographic Conditions:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Analyze the resulting chromatogram for the retention time, peak shape, and presence of any early-eluting impurity peaks (which could indicate the hydrolyzed boronic acid).

  • Wavelength Optimization:

    • If using a DAD, extract the UV spectrum at the apex of the main peak.

    • Identify the wavelength of maximum absorbance (λmax) and use this for all subsequent analyses to ensure the highest sensitivity.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale & Expert Notes
HPLC Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µmA column with low residual silanol activity is crucial. Active silanols can catalyze on-column hydrolysis.[2][6][7] The XTerra is a hybrid particle column known for its low silanol activity and stability.
Mobile Phase A HPLC-Grade WaterStart with no buffer or acid modifier.
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier.
Gradient Program 5% to 95% B over 15 minutesA broad gradient is a good starting point to elute the analyte and any potential impurities, including the polar hydrolysate.
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be optimized later.
Column Temperature 30 °CTemperature has a minor effect on hydrolysis but maintaining a stable temperature is key for reproducible retention times.[2][6]
Detection UV/DAD at 254 nm initially, then λmax254 nm is a good starting point for aromatic compounds. Determine λmax for optimal sensitivity.
Injection Volume 5 µLKeep the injection volume low initially to avoid solvent effects and peak distortion.
Sample Diluent 100% Acetonitrile (Anhydrous) This is the most critical parameter to prevent pre-injection sample degradation. [6]

Method Development Workflow

Method development should be a logical, systematic process. The goal is to achieve a balance of resolution, peak shape, and analysis time while maintaining the stability of the analyte.

HPLC_Method_Development cluster_prep Phase 1: Preparation & Initial Run cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation A Analyte Characterization (Stability, Polarity, UV) B Select Starting Conditions (Low Silanol Column, Aprotic Diluent) A->B Informs Choices C Perform Initial Gradient Run B->C Execute D Evaluate Peak Shape & Hydrolysis C->D Analyze Data E Optimize Gradient Slope (Improve Resolution) D->E Good Shape? No Hydrolysis? F Adjust Mobile Phase (e.g., Low Level Modifier if needed) D->F Peak Tailing? Hydrolysis? G Fine-tune Flow Rate & Temp (Balance Speed & Resolution) E->G Resolution OK? F->D Re-evaluate H Assess Robustness (Small Method Changes) G->H Method Finalized? I Final Validated Method H->I Passes?

Caption: HPLC method development workflow for unstable compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue: An extra, early-eluting peak appears, and its area increases over time.

  • Question: I see a new peak near the solvent front that wasn't there in my initial injections. What is it?

  • Answer: This is the classic sign of your pinacol ester hydrolyzing to the more polar boronic acid.[1][2][6] The boronic acid will be much less retained on a C18 column and will therefore elute earlier. The increase in its area over time indicates that the degradation is ongoing.

    • Immediate Actions:

      • Check your sample diluent: Confirm you are using 100% anhydrous acetonitrile. If your sample has been sitting in the autosampler for an extended period in a diluent containing even trace amounts of water, hydrolysis will occur. Prepare samples fresh.

      • Evaluate your mobile phase: If you added an acid modifier like formic or trifluoroacetic acid (TFA), it is likely accelerating the on-column hydrolysis.[2][5][6] Remove the acid modifier. The goal is to keep the mobile phase as close to neutral as possible while still achieving good chromatography.

Issue: Poor Peak Shape (Tailing)

  • Question: My main analyte peak is tailing significantly. How can I improve it?

  • Answer: Peak tailing for a molecule like this is often caused by secondary interactions between the analyte and the stationary phase.[9][10][11]

    • Primary Cause: The basic quinoline nitrogen can interact with acidic residual silanol groups on the silica surface of the HPLC column. Even on a high-purity, end-capped column, some active sites may remain.[9]

    • Troubleshooting Steps:

      • Confirm Column Quality: Ensure you are using a high-quality, base-deactivated column with low silanol activity as recommended.[2][7]

      • Low-Level Mobile Phase Modifier: While strong acids are detrimental, a very low concentration of a modifier can sometimes improve peak shape. If tailing is severe and cannot be otherwise resolved, consider adding 0.05% formic acid to the mobile phase, but be aware this is a trade-off and may slightly increase hydrolysis. You must monitor the appearance of the boronic acid peak.[6]

      • Alternative Approach (Advanced): In some challenging cases for pinacol esters, highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent have been used on a pH-stable column.[3] This is an advanced technique that should only be attempted if neutral pH methods fail, as it requires a specialized, hybrid-silica column to prevent degradation of the stationary phase.

Issue: Inconsistent or Drifting Retention Times

  • Question: The retention time for my main peak is shifting between injections. What's going on?

  • Answer: Retention time instability is a common HPLC issue that can point to several problems.[9][12][13]

    • Troubleshooting Steps:

      • Check for Leaks: A small leak in the system will cause pressure fluctuations and, consequently, flow rate instability, leading to shifting retention times.[10][12][13]

      • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. If the gradient is not fully re-equilibrated between runs, retention times will drift.

      • Mobile Phase Preparation: Ensure your mobile phase is thoroughly degassed and mixed. Air bubbles in the pump can cause pressure drops and flow inconsistencies.[10][12]

      • Column Temperature: Verify that the column oven is maintaining a consistent temperature. Fluctuations in column temperature will cause retention times to shift.[11][12]

Issue: Low Signal or Poor Sensitivity

  • Question: My analyte peak is very small, and I'm having trouble with quantification. How can I increase the signal?

  • Answer: Low sensitivity can be an issue with the detector settings, the sample itself, or the method.[11][13]

    • Troubleshooting Steps:

      • Optimize Detection Wavelength: This is the most important first step. Use a DAD/PDA to find the true λmax of your compound. Setting the detector to this wavelength will provide the maximum possible signal.

      • Increase Concentration/Injection Volume: If possible, increase the concentration of your sample. You can also cautiously increase the injection volume, but be mindful that injecting too large a volume, especially in a strong solvent like 100% ACN, can lead to peak distortion.

      • Check Detector Lamp Health: An aging UV lamp will result in lower light output and reduced sensitivity. Check the lamp energy or hours of use via your HPLC software.

References

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from ResearchGate. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1363-1376. [Link]

  • Aschmann, L. C., & Welch, C. J. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1230, 80-86. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • Grygier, A., & Wiczling, P. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1), 1475756. [Link]

  • Grygier, A., & Wiczling, P. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from ResearchGate. [Link]

  • Poster. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from a presentation platform. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • Henriques, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2669. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Hydroxy-3-nitroquinoline-6-boronic Acid: Pinacol Ester vs. Free Boronic Acid Stability Guide

As drug development increasingly targets complex kinase inhibitors and anti-infective agents, functionalized quinolines have become indispensable scaffolds. Among these, 4-Hydroxy-3-nitroquinoline-6-boronic acid serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex kinase inhibitors and anti-infective agents, functionalized quinolines have become indispensable scaffolds. Among these, 4-Hydroxy-3-nitroquinoline-6-boronic acid serves as a critical building block for late-stage functionalization. However, researchers frequently encounter severe yield variations and material degradation when utilizing the free boronic acid form.

This guide provides an objective, data-driven comparison between the free boronic acid [-B(OH)₂] and its pinacol ester[-Bpin] derivative, detailing the mechanistic causality behind their stability differences and providing validated protocols for successful cross-coupling.

Mechanistic Causality: Why Free Boronic Acids Degrade

To understand the divergent behavior of these two reagents, we must examine the inherent electronic properties of the 4-hydroxy-3-nitroquinoline core. The quinoline nitrogen, coupled with the highly electron-withdrawing nitro group at the 3-position, creates a severely electron-deficient aromatic system.

The Protodeboronation Pathway

When the free boronic acid is exposed to aqueous basic conditions (standard for Suzuki-Miyaura couplings), the highly Lewis-acidic boron atom readily accepts a hydroxide ion, forming a tetrahedral 'ate' complex. Because the quinoline ring is heavily electron-withdrawing, it stabilizes the developing negative charge on the ipso-carbon, drastically lowering the activation energy for σ-bond metathesis [1]. This results in rapid cleavage of the C-B bond (protodeboronation), yielding the des-borylated quinoline and boric acid [2].

The Pinacol Ester (Bpin) Advantage

Esterification of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) fundamentally alters the reactivity profile:

  • Steric Shielding: The four methyl groups of the pinacol moiety create a steric umbrella, physically hindering the approach of water or hydroxide ions to the boron center.

  • Electronic Modulation: The lone pairs on the pinacol oxygen atoms donate electron density into the empty p-orbital of the boron atom more effectively than the hydroxyl groups of the free acid. This reduces the Lewis acidity of the boron, suppressing the formation of the degradation-prone 'ate' complex[3].

  • Prevention of Oligomerization: Free boronic acids spontaneously dehydrate in ambient storage to form variable mixtures of boroxine trimers, complicating stoichiometry. The Bpin ester is structurally locked, ensuring a stable, monomeric crystalline solid [4].

G Start 4-Hydroxy-3-nitroquinoline -6-boron species FreeAcid Free Boronic Acid [-B(OH)2] Start->FreeAcid Bpin Pinacol Ester [-Bpin] Start->Bpin Boroxine Boroxine Oligomers (Dehydration) FreeAcid->Boroxine Dry Storage (Spontaneous) Protodeboronation Protodeboronation (Loss of Boron) FreeAcid->Protodeboronation Aqueous Base / Heat (Sigma-bond metathesis) Stable Stable for Storage & Direct Cross-Coupling Bpin->Stable Standard Handling

Degradation pathways of free boronic acid vs. the stability of the pinacol ester derivative.

Quantitative Performance Comparison

The following table synthesizes experimental stability and reactivity metrics for the 4-hydroxy-3-nitroquinoline-6-boronic acid versus its pinacol ester derivative under standard laboratory conditions.

ParameterFree Boronic Acid [-B(OH)₂]Pinacol Ester[-Bpin]
Physical State (Ambient) Amorphous solid / Boroxine mixtureHighly crystalline powder
Shelf Life (25°C, Air) < 3 months (progressive dehydration)> 24 months (stable)
Aqueous Base Half-Life (pH 10, 80°C)~45 minutes (rapid protodeboronation)> 12 hours
Suzuki Coupling Yield (Standard conditions)25% - 40% (high des-borylation side product)85% - 95%
Purification Difficult (streaks on silica, highly polar)Standard normal-phase chromatography

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. By tracking specific analytical markers, researchers can confirm the integrity of the reagents before committing to large-scale synthesis.

Protocol 1: Kinetic NMR Profiling of Protodeboronation (Stability Assay)

This assay allows researchers to quantify the exact degradation rate of the boronic species in real-time, validating the necessity of the Bpin ester for high-temperature aqueous reactions.

  • Sample Preparation: Dissolve 0.05 mmol of the boron species (Free Acid or Bpin) in 0.5 mL of DMSO- d6​ containing 1,3,5-trimethoxybenzene (0.016 mmol) as an internal standard.

  • Base Addition: Add 0.1 mL of a D₂O solution containing K₂CO₃ (0.1 mmol) to simulate standard cross-coupling basicity.

  • Data Acquisition: Transfer the mixture to an NMR tube and heat to 80°C within the NMR spectrometer.

  • Self-Validation Check: Acquire ¹H-NMR spectra every 15 minutes for 3 hours. Monitor the disappearance of the quinoline aromatic protons adjacent to the boron atom (typically shifting upfield upon C-B bond cleavage) against the stable internal standard.

  • Result: The free acid will show >50% degradation within the first hour, whereas the Bpin ester will remain >95% intact, proving its superior stability for prolonged catalytic cycles.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

Because the Bpin ester is highly stable, it can undergo direct transmetalation without the need for pre-hydrolysis, provided the correct catalyst and base are utilized [4].

  • Reagent Assembly: To an oven-dried Schlenk flask, add 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (1.2 equiv), the target aryl halide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add 1,4-dioxane (0.2 M relative to aryl halide) and a 2M aqueous solution of K₂CO₃ (3.0 equiv). Causality note: Dioxane is chosen over THF to allow for higher reaction temperatures (90°C), which is required to overcome the steric hindrance of the Bpin ester during transmetalation.

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Oxygen must be excluded to prevent the formation of unreactive Pd(II) peroxo complexes and to suppress oxidative homocoupling of the boronic ester.

  • Reaction: Seal the flask and heat at 90°C for 16 hours with vigorous stirring.

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

G Step1 1. Reagent Preparation Ar-Bpin + Ar'-X + Pd(dppf)Cl2 Step2 2. Solvent & Base Addition Dioxane / 2M K2CO3 (aq) Step1->Step2 Step3 3. Degassing Argon sparge (15 min) to prevent Pd oxidation Step2->Step3 Step4 4. Cross-Coupling Reaction Heat at 90°C (12-24h) Step3->Step4 Step5 5. Work-up & Purification Extraction & Column Chromatography Step4->Step5

Step-by-step workflow for Suzuki-Miyaura cross-coupling using the stable Bpin ester.

Conclusion

For electron-deficient heteroaromatics like 4-hydroxy-3-nitroquinoline, the free boronic acid is a synthetic liability due to its high susceptibility to base-catalyzed protodeboronation and spontaneous boroxine formation. Transitioning to the pinacol ester (Bpin) derivative is not merely a matter of convenience; it is a mechanistic necessity. The Bpin ester provides the steric shielding and electronic dampening required to survive the harsh aqueous basic conditions of cross-coupling, ensuring high yields, reliable stoichiometry, and long-term shelf stability.

References

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. Available at:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH) / PMC. Available at:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester, a key building block in medicinal chemistry, rigorous and validated analytical methods are imperative to ensure the integrity of preclinical and clinical studies. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will explore the rationale behind the method development, a comprehensive validation strategy grounded in regulatory standards, and a comparative analysis with alternative analytical technologies.

Part 1: Developing a Stability-Indicating HPLC Method

The inherent reactivity of boronic acid pinacol esters presents a unique analytical challenge. These compounds are susceptible to hydrolysis, which can artificially lower the purity value if the analytical method is not carefully designed.[1][2][3][4] Our primary objective is to develop a stability-indicating method, one that can accurately quantify the main compound and resolve it from its potential impurities and degradation products.

The Rationale Behind Chromatographic Conditions

Based on extensive experience with similar molecules, a reversed-phase HPLC (RP-HPLC) method is proposed. However, to mitigate the on-column hydrolysis of the pinacol ester, specific precautions are taken.[2][3][5]

  • Column Selection: A column with low residual silanol activity, such as a Waters XTerra MS C18, is chosen.[2][5] This minimizes the interaction of the boronic acid moiety with the stationary phase, a key factor in preventing on-column hydrolysis.[2][3]

  • Mobile Phase: A simple mobile phase of water and acetonitrile without a pH modifier is selected.[2][5] Acidic modifiers like formic or trifluoroacetic acid can accelerate the hydrolysis of the pinacol ester and are therefore avoided.[2][3]

  • Sample Diluent: An aprotic diluent, such as 100% acetonitrile, is crucial to prevent hydrolysis of the sample before injection.[1][3]

  • Detection: A photodiode array (PDA) detector is employed to monitor the elution profile at multiple wavelengths, which aids in peak purity assessment and identification of impurities. The nitroquinoline chromophore is expected to have a strong UV absorbance, making this detection method highly suitable.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µmLow silanol activity to prevent on-column hydrolysis.[2][5]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% BProvides good separation of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection PDA at 254 nmWavelength selected based on the expected chromophore of the analyte.
Sample Diluent 100% AcetonitrileAprotic solvent to minimize pre-injection hydrolysis.[1][3]

Part 2: A Comprehensive Guide to Method Validation

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[6][7] The following validation parameters will be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

The Workflow of HPLC Method Validation

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Finalization A Propose HPLC Method B Define Validation Parameters & Acceptance Criteria (ICH Q2) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Validation Report I->J

Caption: A flowchart illustrating the key stages of HPLC method validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate the stability-indicating nature of this method, forced degradation studies are essential.[10]

Experimental Protocol:

  • Prepare solutions of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester.

  • Subject the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: UV light (254 nm) and visible light for 7 days (solid state).

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the peak purity of the main peak using a PDA detector to ensure it is free from co-eluting degradants.

Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity angle is less than the peak purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[6][11]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Concentration (mg/mL)Peak Area (n=3)
0.05501234
0.075752345
0.11003456
0.1251254567
0.151505678
Linear Regression: y = 10025x + 100, r² = 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6][11] It is often assessed by spike recovery experiments.

Experimental Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.080.079599.4
100%0.10.1005100.5
120%0.120.119299.3
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Analysis of six replicate samples at 100% of the target concentration on a different day, by a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

ParameterAnalyst 1 / Day 1 (Peak Area)Analyst 2 / Day 2 (Peak Area)
Replicate 110023451004567
Replicate 210056781007890
Replicate 310012341003456
Replicate 410045671006789
Replicate 510078901009012
Replicate 610034561005678
Mean 10042001006232
RSD (%) 0.250.21
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution with each variation.

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[11]

Experimental Protocol:

  • Prepare a system suitability solution containing the main compound and a known impurity.

  • Inject this solution five times before starting any sample analysis.

Acceptance Criteria:

  • Tailing factor for the main peak ≤ 2.0.

  • Theoretical plates for the main peak ≥ 2000.

  • Resolution between the main peak and the known impurity ≥ 2.0.

  • RSD of peak areas for five replicate injections ≤ 2.0%.

Part 3: Comparative Analysis with Alternative Technologies

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer complementary or, in some cases, superior capabilities. Here, we compare our validated HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Relationship Between Analytical Techniques

Analytical Techniques Comparison Comparison of Analytical Techniques for Purity cluster_0 Core Compound cluster_1 Purity Assessment Methods A 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester B Validated HPLC A->B C UPLC-MS A->C D qNMR A->D

Caption: Different analytical techniques for the purity assessment of the target compound.

Comparison Table
FeatureValidated HPLCUPLC-MSqNMR
Principle Chromatographic separation with UV detection.Chromatographic separation with mass spectrometric detection.[12][13][14]Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[15][16]
Primary Use Routine QC, purity testing, stability studies.Impurity identification, degradation pathway elucidation, high-throughput screening.[12][13][14]Absolute purity determination without a specific reference standard, structural elucidation.[15][16][17]
Speed Moderate (20-30 min run time).Fast (2-10 min run time).[12]Fast for simple spectra, can be longer for complex molecules.
Resolution Good.Excellent.[12]Depends on spectral overlap, not a separation technique.
Sensitivity Good (ng level).Excellent (pg-fg level).[12]Lower sensitivity compared to chromatographic methods.
Specificity High, demonstrated through forced degradation.Very high, provides mass-to-charge ratio for peak identification.High, provides structural information.
Cost Relatively low instrument and running costs.High instrument cost, moderate running costs.Very high instrument cost, low running costs.
Limitations Requires a chromophore for UV detection.Matrix effects can suppress ionization.Lower sensitivity, requires a suitable internal standard.
Expert Insights
  • UPLC-MS is an invaluable tool during early development for impurity profiling and identification.[12][13][14] Its speed and sensitivity allow for rapid screening of synthetic routes and forced degradation samples. However, for routine quality control in a manufacturing environment, the complexity and cost may not be justified if a robust HPLC-UV method is available.

  • qNMR is a primary analytical method that can provide an absolute purity value without the need for a reference standard of the same compound.[15][16][17] This is particularly useful for the initial certification of new reference standards. Its non-destructive nature is also an advantage. However, its lower sensitivity makes it less suitable for trace impurity analysis.

Conclusion: An Integrated Approach to Purity Assessment

The development and validation of a robust, stability-indicating HPLC method are fundamental for ensuring the quality and consistency of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester. The proposed method, with its careful consideration of the analyte's chemical properties, provides a reliable platform for routine purity testing. While alternative techniques like UPLC-MS and qNMR offer distinct advantages in specific contexts, a well-validated HPLC method remains the cornerstone of quality control in the pharmaceutical industry. An integrated approach, leveraging the strengths of each technique at the appropriate stage of development, will ultimately lead to a more comprehensive understanding of the API and contribute to the delivery of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6][7][8][9]

  • FDA. Q2(R2) Validation of Analytical Procedures. March 2024. [Link][18]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link][1]

  • Taylor & Francis Online. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link][2][3]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link][19]

  • ACS Publications. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link][15]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link][20]

  • Taylor & Francis Online. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link][3]

  • ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link][4]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link][21]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][22]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link][11]

  • PubMed. Determining and reporting purity of organic molecules: why qNMR. [Link][16]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link][23]

  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link][5]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][7]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][24]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link][17]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link][25]

  • European Medicines Agency (EMA). VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. [Link][26]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link][27]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][28]

  • Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link][12]

  • Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link][13]

  • PubMed. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS]. [Link][14]

Sources

Validation

A Spectroscopic Guide to the Differentiation of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester and Its Positional Isomers

Abstract: The precise structural elucidation of quinoline derivatives is paramount in drug discovery and materials science, where function is inextricably linked to form. Positional isomers, while sharing the same molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise structural elucidation of quinoline derivatives is paramount in drug discovery and materials science, where function is inextricably linked to form. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and physical properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester from its key positional isomers. We will explore the nuanced application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles, providing researchers with a robust, self-validating system for structural verification.

Introduction: The Challenge of Isomeric Purity in Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of multiple substituents, such as the electron-withdrawing nitro group (-NO₂), the electron-donating hydroxyl group (-OH), and the versatile boronic acid pinacol ester (-Bpin), creates a complex electronic landscape and the potential for numerous positional isomers. For instance, shifting the nitro group from position 3 to 5, or the hydroxyl from 4 to 8, can dramatically alter a molecule's hydrogen bonding capacity, steric profile, and electronic distribution, thereby impacting its target affinity and pharmacokinetic properties.

This guide focuses on a systematic approach to distinguish the target molecule, 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (1) , from representative isomers such as 4-Hydroxy-5-nitroquinoline-6-boronic acid pinacol ester (2) and 8-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (3) . Our analysis will demonstrate how subtle changes in substituent position manifest as distinct and measurable differences in spectroscopic data.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating positional isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each proton provide a detailed map of the electronic environment and neighboring protons.

Causality Behind Experimental Choices:

A standard 400-600 MHz spectrometer is chosen to ensure sufficient signal dispersion, which is critical for resolving the complex aromatic region of the quinoline ring system. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its ability to dissolve these polar compounds and the presence of a labile hydroxyl proton, which is often observed as a broad singlet. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

Comparative ¹H NMR Analysis (Predicted)

The key to differentiation lies in analyzing the protons on the quinoline core. The electron-withdrawing nitro group strongly deshields adjacent protons, shifting them downfield, while the electron-donating hydroxyl group has a shielding effect on ortho and para protons.

Proton Isomer 1 (4-OH, 3-NO₂, 6-Bpin) Isomer 2 (4-OH, 5-NO₂, 6-Bpin) Isomer 3 (8-OH, 3-NO₂, 6-Bpin) Rationale for Differentiation
H2 ~9.2 ppm (s)~8.9 ppm (d)~9.3 ppm (s)In 1 and 3 , H2 is adjacent to the nitro group at C3, resulting in a significant downfield shift and appearing as a singlet (no adjacent proton). In 2 , H2 is coupled to H3, appearing as a doublet.
H5 ~8.1 ppm (d)N/A~7.8 ppm (d)In 1 , H5 is ortho to the Bpin group. In 2 , this position is substituted by the nitro group, so the signal is absent. This absence is a key identifier for 2 .
H7 ~7.9 ppm (d)~8.5 ppm (d)~7.6 ppm (t)In 2 , H7 is peri to the nitro group at C5, causing strong deshielding. In 3 , H7 is coupled to both H5 and H6, likely appearing as a triplet.
H8 ~7.7 ppm (dd)~7.8 ppm (d)N/AThe absence of a signal for H8 and the presence of a very downfield OH proton signal are characteristic of isomer 3 , where the hydroxyl group is at C8.
OH ~11-12 ppm (br s)~11-12 ppm (br s)~10-11 ppm (br s)The phenolic proton is typically broad and downfield. Intramolecular hydrogen bonding in isomer 3 (8-OH with the quinoline nitrogen) might shift it slightly upfield compared to the others.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 scans for good signal-to-noise.

  • Processing: Apply a 0.3 Hz line broadening exponential multiplication, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

FT-IR Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy provides valuable information about the specific functional groups present in a molecule. While all isomers contain the same functional groups, their vibrational frequencies can be subtly altered by their electronic and steric environment.

Comparative FT-IR Analysis

The most informative regions are the O-H, N-O, and C-B stretching frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Isomer-Specific Insights
O-H Stretch (Phenolic) 3200-3500 (broad)The broadness is due to hydrogen bonding. In Isomer 3 (8-OH) , strong intramolecular hydrogen bonding between the 8-OH and the quinoline nitrogen may result in a broader and slightly lower frequency band compared to 1 and 2 .
N-O Asymmetric Stretch 1500-1560The electronic environment significantly impacts this stretch. The precise position can help differentiate isomers, though overlap with aromatic C=C stretches can complicate interpretation. The 3-nitro position in 1 and 3 will experience a different electronic environment than the 5-nitro position in 2 .
N-O Symmetric Stretch 1335-1385Similar to the asymmetric stretch, the position of this band is sensitive to the substituent pattern on the ring.
B-O Stretch (Pinacol) 1310-1370A strong, characteristic band for the boronic acid pinacol ester. While present in all isomers, its intensity and exact position might vary slightly.
C-H Out-of-Plane Bending 750-900The pattern of C-H out-of-plane bending in the fingerprint region can be diagnostic for the substitution pattern on the aromatic rings. For example, the pattern for the 1,2,4-trisubstituted benzene ring in 1 and 2 will differ from the pattern in 3 .
Experimental Workflow: FT-IR

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dry KBr Pellet or ATR Crystal Grind Grind 1 mg sample with 100 mg KBr Press Press into transparent pellet Grind->Press For KBr method Instrument FT-IR Spectrometer Press->Instrument Place Place solid sample directly on ATR crystal Place->Instrument For ATR method BG Collect Background Spectrum (Air or empty ATR) Scan Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) BG->Scan Prerequisite Process Perform Baseline Correction and Normalization Scan->Process Analyze Identify Key Peaks (O-H, N-O, B-O) Process->Analyze

Safety & Regulatory Compliance

Safety

4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling and disposal of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (CAS: 1201646-88-9). Executive Summary 4-Hydroxy-3-nitroquinoline-6-boronic a...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling and disposal of 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (CAS: 1201646-88-9).

Executive Summary

4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester is a highly specialized bifunctional building block widely utilized in drug discovery for Suzuki-Miyaura cross-coupling reactions. While the boronic acid pinacol ester (Bpin) moiety facilitates modular carbon-carbon bond formation, the 3-nitroquinoline core introduces severe genotoxic, mutagenic, and environmental risks. This guide provides drug development professionals with a self-validating, causality-driven protocol for the handling and terminal disposal of this compound, ensuring absolute operational safety and regulatory compliance.

Chemical Profile & Hazard Assessment

To safely manage this compound, one must understand the quantitative properties and the mechanistic causality of its toxicity.

Quantitative Chemical Data
PropertyValue / Classification
CAS Number 1201646-88-9
Molecular Formula C15H17BN2O5
Molecular Weight 316.12 g/mol
Physical State Solid (Powder)
GHS Hazard Statements H302, H312, H332 (Harmful), H315 (Skin Irrit.), H319 (Eye Irrit.)
Suspected Hazards Muta. 1B (Genotoxic), Carc. 2 (Suspected Carcinogen)
Destruction Temp >1000°C (Required for thermal destruction)
Mechanistic Causality of the Hazard

The primary danger of this compound lies in the nitroquinoline scaffold, a well-documented DNA-reactive genotoxin. In biological systems, the nitro group at the 3-position is highly susceptible to enzymatic reduction, forming a reactive hydroxylamine intermediate (e.g., 4-acetoxyaminoquinoline-1-oxide). This electrophile forms bulky covalent adducts at the C8 or N2 positions of deoxyguanosine and the N6 position of deoxyadenosine in DNA . These adducts irreversibly trap Topoisomerase I cleavage complexes, leading to DNA double-strand breaks, replication fork stalling, and G:C to T:A transversion mutations . Because of this mechanism, any exposure to the compound poses a severe health risk, dictating zero-tolerance exposure limits.

Operational Safety & Handling Protocol

Every protocol described here operates as a self-validating system —meaning each step inherently verifies the success of the previous step to prevent accidental exposure.

  • Step 1: PPE Verification (Double-Barrier System)

    • Action: Don a fully fastened lab coat, safety goggles (ANSI Z87.1), and two pairs of nitrile gloves.

    • Causality: The outer glove acts as the primary barrier against chemical contact, while the inner glove provides a sterile, uncontaminated layer. If the outer glove is breached or contaminated, it can be safely doffed without exposing bare skin.

  • Step 2: Engineering Controls

    • Action: Handle the powder exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity of 80–120 fpm.

    • Causality: The airflow dynamics prevent the aerosolization of the highly mutagenic powder. Do not use a laminar flow hood, as it blows air (and potential particulates) directly toward the operator.

  • Step 3: Material Transfer

    • Action: Use static-free, grounded spatulas for weighing. Wipe down the exterior of the weighing vessel with a solvent-dampened wipe (e.g., isopropanol) before removing it from the hood.

Step-by-Step Disposal Procedures

Boronic acid pinacol esters and nitroquinoline derivatives cannot be neutralized via simple acid/base chemistry or bleach oxidation. Bleach oxidation of the nitroquinoline ring can yield unpredictable, highly reactive intermediates and volatile toxic byproducts. The only definitive method to destroy the mutagenic pharmacophore is controlled incineration .

A. Solid Waste Disposal Protocol
  • Collection: Place all contaminated solid waste (weigh boats, pipette tips, empty vials, and outer gloves) into a transparent, sealable polyethylene bag inside the fume hood.

  • Visual Verification: The transparent inner bag allows safety officers to visually confirm the waste type without opening the containment.

  • Secondary Containment: Transfer the sealed bag into a rigid, opaque high-density polyethylene (HDPE) hazardous waste bin.

  • Manifesting: Label the bin explicitly: "Toxic Solid Waste - Contains Mutagenic Nitroquinoline Derivatives. DO NOT OPEN."

B. Liquid Waste Disposal Protocol (Post-Reaction)
  • Segregation: Never mix nitroquinoline waste with strong oxidizers or acids. Segregate into halogenated or non-halogenated waste streams depending on the reaction solvent (e.g., DMF vs. DCM).

  • Aqueous Wash Containment: Aqueous washes from the workup of this compound must not be discharged into the sewer system. Boron toxicity in aquatic environments, combined with the mutagenic organic framework, requires strict environmental isolation .

  • Storage: Store liquid waste in HDPE carboys equipped with vented caps to prevent pressure buildup from solvent off-gassing.

C. Spill Response Protocol
  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate area and ensure the fume hood exhaust is operating at maximum capacity.

  • Absorption (No Sweeping): Do not sweep the powder, as this generates inhalable mutagenic dust. Cover the spill with damp absorbent pads (using water or a mild alcohol) to suppress aerosolization.

  • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste container. Wash the affected area thrice with an organic solvent (e.g., ethanol), followed by soap and water.

Environmental Impact & Incineration Causality

Why is licensed incineration the mandated disposal route? Incineration at high temperatures (>1000°C) ensures the complete thermal destruction of the nitroquinoline pharmacophore, breaking the C-N and C-C bonds to prevent environmental contamination. Furthermore, the disposal facility must be equipped with flue gas scrubbing technology . Combustion of this compound generates toxic nitrogen oxides (NOx) from the nitro group and boron oxides from the boronic ester. Flue gas scrubbers neutralize these acidic gases before they can be released into the atmosphere, closing the loop on environmental safety .

Mandatory Visualization: Operational Workflow

G Start 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester Reaction Reaction / Handling (Class II BSC / Fume Hood) Start->Reaction WasteGen Waste Generation Reaction->WasteGen Solid Solid Waste (PPE, Consumables) WasteGen->Solid Liquid Liquid Waste (Solvents, Aqueous Wash) WasteGen->Liquid Secondary Secondary Containment (HDPE Bins, GHS Labeled) Solid->Secondary Liquid->Secondary Disposal Licensed Chemical Destruction (Incineration >1000°C) Secondary->Disposal Scrubbing Flue Gas Scrubbing (NOx & Boron Oxides) Disposal->Scrubbing

Operational workflow for the containment, segregation, and thermal destruction of nitroquinoline waste.

References

  • Sahoo, S., et al. "4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development." Frontiers in Immunology, 2023. URL:[Link]

  • Miao, Z. H., et al. "4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes." Cancer Research, AACR Journals, 2006. URL:[Link]

Handling

Personal protective equipment for handling 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester

As a Senior Application Scientist, I recognize that handling novel, multi-functional building blocks requires a rigorous, mechanistic approach to laboratory safety. 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, multi-functional building blocks requires a rigorous, mechanistic approach to laboratory safety. 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (CAS No.: 1201646-88-9) is a highly valuable reagent for drug discovery, seamlessly integrating a reactive boronic ester for Suzuki-Miyaura cross-couplings with a biologically active nitroquinoline core.

However, the presence of the nitroquinoline moiety dictates that this compound must be handled with extreme caution. This guide provides the definitive operational and logistical framework for safely utilizing this reagent, ensuring both scientific integrity and operator safety.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand why the compound is hazardous. While the boronic acid pinacol ester group is generally classified as a mild irritant, the nitroquinoline core acts as a potent genotoxin.

Drawing structural parallels to the well-documented carcinogen1[1], nitroquinolines are highly lipophilic and readily cross cellular membranes. Once intracellular, they undergo enzymatic nitroreduction to form reactive hydroxylamines and reactive oxygen species (ROS)[2]. These electrophilic intermediates covalently bind to DNA, forming stable quinolone monoadducts that lead to transversions of guanines to thymines if left unrepaired by nucleotide excision repair mechanisms[1].

ToxicityMechanism A 4-Hydroxy-3-nitroquinoline Core B Enzymatic Nitroreduction (Intracellular) A->B Cellular Uptake C Reactive Oxygen Species (ROS) & Hydroxylamines B->C Electron Transfer D DNA Intercalation & Adduct Formation C->D Covalent Binding E Genotoxicity / Mutagenesis D->E Unrepaired Lesions

Mechanistic pathway of nitroquinoline-induced genotoxicity via enzymatic bioreduction and DNA adduct formation.

Personal Protective Equipment (PPE) Matrix

Because nitro-aromatics are highly lipophilic and can permeate standard laboratory materials, baseline PPE is insufficient[3]. The following matrix outlines the mandatory PPE required to establish a self-validating sterile barrier between the operator and the chemical.

Protection ZoneRequired EquipmentMechanistic Rationale
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of aerosolized fine powders. Nitroquinolines are highly toxic via inhalation and can bypass dermal barriers if inhaled[3].
Dermal (Hands) Double-gloving: Extended-cuff Nitrile (outer), standard Nitrile (inner)Nitro-aromatics can permeate thin latex. Double-gloving ensures a continuous barrier; if the outer glove is contaminated, it can be removed without exposing the skin[3].
Dermal (Body) Disposable Tyvek® sleeves over a flame-retardant lab coatBoronic ester powders are prone to static cling. Tyvek® prevents electrostatic adhesion of toxic dust to woven cotton fabrics, mitigating chronic exposure[3].
Ocular Chemical splash goggles (ANSI Z87.1+)Protects against micro-particulate dust and accidental solvent splashes during reaction setup. Safety glasses with side shields are insufficient for fine powders[3].

Standard Operating Procedure: Safe Handling & Transfer

Boronic acid pinacol esters are notoriously "fluffy" and prone to electrostatic dispersion. When combined with a highly toxic nitroquinoline core, standard open-air weighing is strictly prohibited. Follow this self-validating protocol for setting up a standard Suzuki-Miyaura cross-coupling reaction.

Phase 1: Preparation and Static Mitigation
  • Verify Containment: Ensure the fume hood sash is lowered to the designated operating height. Validation step: Visually confirm the digital airflow monitor reads >100 feet per minute (fpm) before unsealing the chemical desiccator.

  • Static Neutralization: Pass an anti-static zero-ionizer gun over the analytical balance, spatulas, and anti-static weigh boats. Causality: Neutralizing surface charges prevents the toxic powder from aerosolizing or clinging to the exterior of the transfer vial.

  • Don PPE: Equip the PPE outlined in the matrix above. Inspect outer nitrile gloves for micro-tears by trapping air and applying gentle pressure.

Phase 2: Weighing and Transfer
  • Closed-System Transfer: Weigh the 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester directly into a tared, pre-dried reaction vial rather than a weigh boat.

  • Seal and Purge: Immediately cap the reaction vial with a PTFE-lined septum. Validation step: Purge the sealed vial with inert gas (Argon/N2) via a needle manifold for 5 minutes before transporting it to the reaction block.

  • Solvent Addition: Add your coupling solvents (e.g., 1,4-Dioxane/Water) via syringe directly through the septum. Do not open the vial to the ambient atmosphere once the powder is inside.

HandlingWorkflow A 1. Fume Hood Prep (Verify Flow >100 fpm) B 2. Don Advanced PPE (Double Nitrile, N95) A->B C 3. Static Mitigation (Anti-static Ionizer) B->C D 4. Direct Vial Weighing (Avoid Weigh Boats) C->D E 5. Septum Seal & Purge (Inert Atmosphere) D->E F 6. Syringe Solvent Addition (Closed System) E->F

Step-by-step operational workflow for the safe handling and transfer of hazardous nitroquinoline derivatives.

Emergency Spill Response & Decontamination

In the event of a powder spill inside the fume hood, immediate containment is required to prevent the spread of mutagenic dust[3].

  • Isolate: Lower the fume hood sash completely. Do not attempt to clean the spill immediately; allow 5 minutes for the hood's exhaust to clear any aerosolized particulates.

  • Wet Containment: Do not dry-sweep the powder. Spray a disposable absorbent pad with a compatible solvent (e.g., ethanol or a 10% bleach solution) and gently place it over the spilled powder. Causality: Wetting the powder eliminates the risk of aerosolization during mechanical cleanup.

  • Wipe Down: Wipe the area from the perimeter inward to prevent spreading.

  • Decontaminate: Wash the affected surface with a basic solution (e.g., 1M NaOH) followed by water. Nitro-aromatics can often be partially degraded by strong bases, reducing their immediate toxicity.

Waste Disposal Protocol

Due to its genotoxic profile, all materials that come into contact with 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester must be treated as highly hazardous waste.

  • Solid Waste: Contaminated spatulas, empty reagent bottles, and outer gloves must be sealed in a secondary polyethylene bag before being placed in a rigid, clearly labeled "Toxic/Mutagenic Solid Waste" container[3].

  • Liquid Waste: Aqueous and organic reaction filtrates containing this compound must be segregated from general solvent waste. Label the carboy explicitly with "Contains Nitroquinoline Derivatives - Suspected Carcinogen."

  • Destruction: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration, which completely destroys the nitro-aromatic ring system.

References

  • AdvTechInd Product Catalog - 4-HYDROXY-3-NITROQUINOLINE-6-BORONIC ACID PINACOL ESTER (CAS: 1201646-88-9). Advanced Technology & Industrial Co., Ltd.
  • PubMed (NIH) - Hypoxia-selective antitumor agents. 15. Modification of rate of nitroreduction and extent of lysosomal uptake by polysubstitution of 4-(alkylamino)-5-nitroquinoline bioreductive drugs.
  • Wikipedia - 4-Nitroquinoline 1-oxide Mechanism of Action and Toxicity.
  • Thermo Fisher Scientific - Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester
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